tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZWYFQRARJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and presents its characteristic spectral data. Furthermore, this guide explores the pivotal role of this compound as a key intermediate in the synthesis of targeted anticancer agents, specifically inhibitors of the PI3K/AKT/mTOR signaling pathway.
Introduction
This compound, a derivative of tetrahydropyridine, has emerged as a valuable scaffold in the design and synthesis of complex bioactive molecules. Its structural features, including the Boc-protected nitrogen and the reactive double bond, make it a versatile intermediate for further chemical modifications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, based on data available from chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| IUPAC Name | tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate | [1] |
| CAS Number | 208245-73-2 | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocols
Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Step 2: Synthesis of this compound
-
To a stirred solution of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the elimination reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Data
The following tables summarize the expected and reported spectral data for this compound and its close analogs, which are crucial for its characterization.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.3-5.5 | br s | 1H | Olefinic proton (C3-H) |
| ~3.9-4.1 | m | 2H | -N-CH₂- (C2-H₂) |
| ~3.4-3.6 | t | 2H | -N-CH₂- (C6-H₂) |
| ~2.1-2.3 | m | 2H | Allylic protons (C5-H₂) |
| ~1.7 | s | 3H | Methyl protons (C4-CH₃) |
| 1.47 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~154-155 | Carbonyl carbon (C=O) of Boc group |
| ~130-135 | Quaternary olefinic carbon (C4) |
| ~118-122 | Olefinic carbon (C3) |
| ~79-80 | Quaternary carbon of Boc group (-C(CH₃)₃) |
| ~43-45 | Methylene carbon adjacent to N (C2) |
| ~40-42 | Methylene carbon adjacent to N (C6) |
| ~28-29 | Methyl carbons of Boc group (-C(CH₃)₃) |
| ~25-27 | Allylic methylene carbon (C5) |
| ~23-25 | Methyl carbon (C4-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2930 | Strong | C-H stretching (alkane) |
| ~1690-1710 | Strong | C=O stretching (carbamate) |
| ~1640-1660 | Medium | C=C stretching (alkene) |
| ~1160-1170 | Strong | C-O stretching (carbamate) |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 197.14 | [M]⁺ (Molecular ion) |
| 141.10 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 100.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Applications in Drug Development
The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry. This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of oncology.
Intermediate in the Synthesis of PI3K/AKT/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Several potent and selective inhibitors of the PI3K/AKT/mTOR pathway incorporate a substituted piperidine or tetrahydropyridine core. The synthesis of these inhibitors often involves the use of versatile intermediates like this compound. The double bond in this molecule allows for a variety of chemical transformations, including but not limited to:
-
Hydroboration-oxidation: To introduce a hydroxyl group.
-
Epoxidation: Followed by nucleophilic ring-opening to introduce various functional groups.
-
Heck, Suzuki, and other cross-coupling reactions: To introduce aryl or other substituents.
-
Michael addition: To introduce nucleophiles at the 5-position.
These transformations enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.
Illustrative Synthetic Application in PI3K Inhibitor Synthesis
The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a hypothetical PI3K inhibitor.
Caption: Generalized workflow for the synthesis of a PI3K inhibitor.
Conclusion
This compound is a strategically important building block for the synthesis of complex nitrogen-containing heterocycles. Its utility is particularly pronounced in the development of targeted cancer therapeutics that inhibit the PI3K/AKT/mTOR signaling pathway. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is warranted.
References
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate structure and properties.
An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] This guide covers its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a compound are defined by its structure and physical properties. These data are essential for its application in synthesis and drug design.
Chemical Structure
The structure of this compound features a dihydropyridine ring system. A tert-butyl carboxylate group is attached to the nitrogen atom, providing a Boc protecting group, and a methyl group is substituted at the 4-position of the ring.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [2] |
| Molecular Weight | 197.27 g/mol | [2] |
| CAS Number | 208245-73-2 | [2] |
| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [2] |
| Exact Mass | 197.141578849 Da | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| XLogP3 | 1.7 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles for similar structures.[3][4]
Synthesis Protocol
A common synthetic route to dihydropyridine derivatives involves the protection and modification of a piperidinone precursor.[3][4]
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Wittig Reaction:
-
Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure product.
-
Analytical Characterization Protocol
The structure and purity of the synthesized compound are confirmed using spectroscopic methods.[1][3][5]
Objective: To confirm the identity and purity of the synthesized product.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[1]
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in the structure.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.[1][6]
-
Confirm that the observed molecular ion peak corresponds to the calculated exact mass of the compound.
-
Biological Activity and Applications
Derivatives of dihydropyridine are recognized as important scaffolds in drug discovery.[7] Specifically, compounds containing the tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate moiety, a closely related structure, are investigated as intermediates for small molecule anticancer drugs.[1]
Role in Drug Discovery
The dysfunctional PI3K/AKT/mTOR signaling pathway is a key target in cancer therapeutics due to its critical role in cell growth and survival.[1] Small molecule inhibitors designed to target this pathway are of great interest. The dihydropyridine scaffold present in the title compound is a versatile building block for creating libraries of such inhibitors for high-throughput screening and lead optimization.[1]
Hypothetical Signaling Pathway Involvement
While this compound itself is an intermediate, it can be functionalized to create potent inhibitors that target key kinases in oncogenic pathways like the PI3K/AKT/mTOR cascade.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
CAS Number: 208245-73-2
Introduction
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, also known as 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its tetrahydropyridine core, functionalized with a methyl group and protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly those with therapeutic potential.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor in the development of targeted therapies, notably as an intermediate for small molecule anticancer drugs.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its application in chemical synthesis and for the analytical characterization of its derivatives.
| Property | Value | Reference |
| CAS Number | 208245-73-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [4] |
| Synonyms | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-methyl-, 1,1-dimethylethyl ester; tert-butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate; 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine | [1] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | [4] |
| LogP | 2.5735 | [5] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data is summarized below.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the ring, and the protons of the tetrahydropyridine ring. |
| ¹³C NMR | The carbon NMR would display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the tetrahydropyridine ring, including the sp² hybridized carbons of the double bond. |
| Infrared (IR) Spectroscopy | The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1680-1700 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This synthesis involves a Wittig-type reaction or a variation thereof, starting from a protected piperidone precursor.
Step 1: Synthesis of a Phosphonium Salt (if proceeding via Wittig)
-
A suitable phosphine, such as triphenylphosphine, is reacted with an appropriate alkyl halide (e.g., methyl iodide) in an inert solvent to form the corresponding phosphonium salt.
Step 2: Wittig Reaction
-
N-Boc-4-piperidone is treated with the ylide generated from the phosphonium salt (using a strong base like n-butyllithium) to introduce the methyl group at the 4-position. This reaction typically involves the formation of an exocyclic double bond which can then be isomerized.
Alternative Step 2: Grignard Reaction followed by Dehydration
-
N-Boc-4-piperidone is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding tertiary alcohol.
-
Subsequent acid-catalyzed dehydration of the alcohol leads to the formation of the double bond within the ring, yielding the desired product.
Purification:
-
The crude product is purified using flash column chromatography on silica gel, typically with a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.
Characterization:
-
The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: Synthetic workflow for the preparation of the target compound.
Role in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][] Its dysregulation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.[3][8]
The tetrahydropyridine scaffold provided by this building block can be further elaborated to create molecules that bind to the ATP-binding pocket of PI3K or mTOR kinases, thereby inhibiting their activity. This inhibition blocks the downstream signaling cascade, leading to a reduction in tumor cell growth and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by derived compounds.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility is particularly pronounced in the development of targeted cancer therapies, where it serves as a key precursor for the synthesis of potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The synthetic accessibility and the modifiable nature of this compound ensure its continued importance in the quest for novel and more effective therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 208245-73-2|this compound|BLD Pharm [bldpharm.com]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
Molecular weight and formula of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate.
An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore common synthetic pathways with mechanistic considerations, detail analytical characterization protocols, and discuss its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile compound.
Core Chemical Identity and Properties
This compound is a tetrahydropyridine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a methyl group at the 4-position of the ring. The Boc group enhances its solubility in organic solvents and modulates the reactivity of the ring system, making it a stable and versatile intermediate for further chemical transformations.
Key Identifiers and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1][2] |
| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [1] |
| CAS Number | 208245-73-2 | [1] |
| Synonyms | 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine | [1] |
| Appearance | Varies; often a solid or oil | |
| Exact Mass | 197.141578849 Da | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound and its analogs typically originates from commercially available piperidine derivatives. A common and logical synthetic strategy involves the modification of a protected piperidone core. The causality behind this multi-step approach lies in the precise control of reactivity at each stage.
Generalized Synthetic Workflow
The transformation from a saturated piperidone ring to the unsaturated dihydropyridine system is a cornerstone of synthetic organic chemistry. The workflow ensures high yields and purity, which are critical for subsequent use in drug discovery pipelines.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative method adapted from standard organic synthesis principles for similar structures.
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone. Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
Grignard Addition: The solution is cooled to 0°C in an ice bath. A solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether is added dropwise via the dropping funnel.
-
Causality: The Grignard reagent is a potent nucleophile that attacks the electrophilic carbonyl carbon of the piperidone. The Boc group is stable under these conditions and prevents undesired side reactions at the nitrogen atom.
-
-
Reaction & Quenching: The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
Step 2: Dehydration to this compound
-
Acid-Catalyzed Elimination: The crude alcohol intermediate is dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.
-
Water Removal: The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the elimination reaction.
-
Causality: The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water forms the thermodynamically stable tetrasubstituted double bond, driving the reaction to completion.
-
-
Workup & Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel.
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the final compound is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4-1.5 ppm, integrating to 9H), the methyl group on the double bond (a singlet or narrow multiplet around 1.6-1.7 ppm), and distinct signals for the three different methylene groups on the dihydropyridine ring.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 11 carbon atoms, including the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbons of the tert-butyl group, and the two sp² carbons of the double bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a technique like electrospray ionization (ESI), the expected [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct) ions would be observed, corresponding to the calculated exact mass.[1]
Chromatography (HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final product. When coupled with a mass spectrometer (LC-MS), it provides both purity data and mass confirmation simultaneously, ensuring the integrity of the sample for its intended application.[3]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate. The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.
Scaffold for Small Molecule Inhibitors
This compound serves as a precursor for more complex molecules. For instance, derivatives of the related compound, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, are crucial intermediates in the synthesis of small molecule anticancer drugs that target pathways like the PI3K/AKT/mTOR signaling cascade.[4][5] The methyl group in the title compound can be used to introduce specific steric or electronic properties into a final drug candidate, influencing its binding affinity and selectivity for a biological target.
Use in Suzuki and Other Cross-Coupling Reactions
The double bond within the dihydropyridine ring can be further functionalized. For example, related dihydropyridine boronic esters are widely used in palladium-catalyzed Suzuki cross-coupling reactions to attach various aryl or heteroaryl groups.[6] This allows for the rapid generation of chemical libraries for high-throughput screening in drug discovery campaigns.
Caption: Application workflow in a drug discovery context.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and potential for diverse chemical modification make it a valuable building block for creating the next generation of targeted therapies. A thorough understanding of its properties and synthesis, as detailed in this guide, is paramount for any scientist working at the forefront of drug discovery.
References
- 1. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1257080-97-9 | tert-Butyl 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate - Synblock [synblock.com]
- 3. 208245-73-2|this compound|BLD Pharm [bldpharm.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 6. rsc.org [rsc.org]
In-Depth Technical Guide: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Synonyms and Identifiers
This section provides a comprehensive list of synonyms and chemical identifiers for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound often utilized as a building block in synthetic organic chemistry.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
| Common Synonym | N-Boc-4-methyl-1,2,3,6-tetrahydropyridine |
| CAS Number | 208245-73-2[1][2] |
| PubChem CID | 22961112[1] |
| Molecular Formula | C₁₁H₁₉NO₂[1] |
| Other Names | 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-methyl-, 1,1-dimethylethyl ester[1] |
| tert-butyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate[1] | |
| 3,6-Dihydro-4-methyl-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester |
Physicochemical Data
A summary of the key quantitative physicochemical properties of the compound is presented below. These computed values are valuable for predicting its behavior in various experimental settings.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Exact Mass | 197.141578849 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Complexity | 251 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Experimental Protocols
A plausible synthetic route could involve the following conceptual steps:
Figure 1. Conceptual synthetic workflow for the target compound.
Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods would require experimental optimization. For instance, the introduction of the methyl group could be achieved through various methods, such as a Grignard reaction with a suitable ketone precursor followed by dehydration.
Spectroscopic Characterization
Detailed experimental spectra with peak assignments for this compound are not widely published. However, based on the structure, the following characteristic signals would be expected in its ¹H and ¹³C NMR spectra. For comparison, spectroscopic data for a related compound, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, shows distinct chemical shifts for the protons and carbons of the dihydropyridine ring and the tert-butyl group.[6]
Expected ¹H NMR Signals:
-
Signals corresponding to the protons of the tert-butyl group (singlet, ~1.5 ppm).
-
Signals for the methyl group attached to the double bond (singlet or doublet, depending on the exact structure and coupling).
-
A series of multiplets for the methylene protons on the dihydropyridine ring.
-
A signal for the vinylic proton.
Expected ¹³C NMR Signals:
-
Signals for the quaternary carbon and the methyl carbons of the tert-butyl group.
-
A signal for the methyl group at the 4-position.
-
Signals for the sp³ and sp² carbons of the dihydropyridine ring.
-
A signal for the carbonyl carbon of the Boc protecting group.
Role in Drug Discovery and Medicinal Chemistry
This compound belongs to the broader class of tetrahydropyridines, which are prevalent structural motifs in many biologically active compounds.[7] The tetrahydropyridine core is a key component in a variety of natural products and synthetic molecules with diverse pharmacological activities.
While there is limited specific biological data for this particular compound, its structural features suggest its primary utility as a synthetic intermediate in the development of more complex molecules. The Boc-protected nitrogen allows for controlled reactions at other positions of the ring, and the tetrahydropyridine scaffold can be a precursor to piperidines or other saturated heterocycles, which are common in drug candidates.
The general class of dihydropyridines has been extensively studied for various therapeutic applications, including their role as calcium channel blockers. Furthermore, derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are well-known neurotoxins used in research to model Parkinson's disease.[8][9] The study of such analogs helps in understanding structure-activity relationships and designing novel therapeutic agents.[7]
The logical relationship for the utility of this compound in a drug discovery context can be visualized as follows:
Figure 2. Role as a synthetic intermediate in drug discovery.
References
- 1. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 208245-73-2|this compound|BLD Pharm [bldpharm.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-methyl-4-phenyl-1,2,3,6-tetra-hydropyridine (MPTP) causes destruction of the nigrostriatal but not the mesolimbic dopamine system in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to tert-Butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
This document provides a comprehensive technical overview of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. It serves as a crucial intermediate for the synthesis of complex molecules with potential pharmacological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
The formal IUPAC name for this compound is tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate .[2] It is a derivative of dihydropyridine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl group at the 4-position of the ring.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate | [2] |
| Molecular Formula | C₁₁H₁₉NO₂ | [2] |
| CAS Number | 208245-73-2 | [2] |
| PubChem CID | 22961112 |[2] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 197.27 g/mol | [2] |
| Exact Mass | 197.141578849 Da | [2] |
| XLogP3 | 1.7 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Heavy Atom Count | 14 |[2] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several synthetic routes, commonly starting from commercially available piperidine derivatives. A general and effective method involves a modification of the Shapiro reaction or the use of organometallic reagents on a suitable precursor like tert-butyl 4-oxopiperidine-1-carboxylate.
Protocol: Synthesis via Wittig Reaction and Reduction
This protocol is a representative method adapted from procedures for similar tetrahydropyridine derivatives.[3]
Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Reagents and Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)
-
Anhydrous Tetrahydrofuran (THF)
-
Stirring apparatus, reflux condenser, and nitrogen atmosphere setup.
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C. The solution will turn a characteristic yellow-orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 4-methylenepiperidine-1-carboxylate.
-
Step 2: Isomerization to this compound
-
Reagents and Materials:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
A suitable isomerization catalyst (e.g., a rhodium or ruthenium complex) or a strong base like potassium tert-butoxide at elevated temperatures.
-
Anhydrous solvent (e.g., Toluene or DMSO).
-
-
Procedure:
-
Dissolve the product from Step 1 in the anhydrous solvent in a flask equipped for heating under a nitrogen atmosphere.
-
Add the catalyst or base.
-
Heat the mixture to the required temperature (e.g., 80-110 °C) and stir for several hours.
-
Monitor the migration of the double bond by TLC or ¹H NMR analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate workup, which may involve neutralization, extraction with an organic solvent, washing, and drying.
-
Purify the final product by flash column chromatography to obtain pure this compound.
-
Applications in Drug Development & Signaling Pathways
Dihydropyridine and tetrahydropyridine scaffolds are prevalent in medicinal chemistry due to their diverse biological activities.[4] Derivatives are explored as calcium channel blockers, anti-cancer agents, and neuroprotective compounds.[1][4]
Androgen Receptor (AR) Modulation: Certain dihydropyridone derivatives have shown potent antiandrogen activity, making them valuable for prostate cancer research.[1] They can act by targeting the Androgen Receptor (AR), a crucial transcription factor in the pathogenesis of prostate cancer.[1] By inhibiting AR, these compounds can reduce the expression of genes like Prostate-Specific Antigen (PSA) in cancer cell lines.[1]
PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, playing a key role in cell growth, proliferation, and survival.[5] The tetrahydropyridine core is an important structural motif in the design of small molecule inhibitors targeting this pathway.[5][6] For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a key intermediate for synthesizing novel anti-cancer drugs that aim to overcome resistance to existing therapies.[5]
Visualized Diagrams
The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to this compound.
Caption: A generalized workflow for chemical synthesis and purification.
Caption: Role of AR in prostate cancer and potential inhibition point.
References
- 1. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 325486-45-1 | Benchchem [benchchem.com]
- 2. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
The Rising Therapeutic Potential of 1,2,3,4-Tetrahydropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyridine scaffold, a privileged heterocyclic motif, has garnered substantial attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] These derivatives have demonstrated a remarkable diversity of pharmacological effects, ranging from potent enzyme inhibition to promising anticancer, antimicrobial, and neuroprotective activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1,2,3,4-tetrahydropyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to empower researchers in drug discovery and development.
Enzyme Inhibition: A Key Mechanism of Action
1,2,3,4-Tetrahydropyridine derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in modulating physiological and pathological processes. A prominent target is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[2] Inhibition of MAO-B can increase dopamine levels in the brain, a key therapeutic strategy in the management of Parkinson's disease.
Quantitative Data on MAO-B Inhibition
| Compound | Target | IC50 (µM) | Reference |
| FTEAA | MAO-A | 0.52 ± 0.03 | [2] |
| FTEAA | MAO-B | 1.02 ± 0.11 | [2] |
| Compound 4l | MAO-A | 0.40 ± 0.05 | [3] |
| Compound 4n | MAO-B | 1.01 ± 0.03 | [3] |
Anticancer Activity
The anticancer potential of 1,2,3,4-tetrahydropyrimidine derivatives has been a significant area of research. These compounds have shown cytotoxic effects against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of these compounds.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4e | HeLa | Not specified | [4] |
| Compound 4k | MCF-7 | Not specified | [4] |
| Compound 4c | MCF-7 | Not specified | [4] |
| Compound 4d | HeLa | Not specified | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,2,3,4-Tetrahydropyridine derivatives have demonstrated promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4d | S. aureus | 40.6 | [4] |
| 4e | S. aureus | 21.7 | [4] |
| 4j | S. aureus | 37.8 | [4] |
| 4l | S. aureus | 19.9 | [4] |
| 4d | E. coli | 34.0 | [4] |
| 4e | E. coli | 17.8 | [4] |
| 4j | E. coli | 101.4 | [4] |
| 4l | E. coli | 52.4 | [4] |
Neuroprotective Effects
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Certain 1,2,3,4-tetrahydropyridine derivatives have exhibited neuroprotective properties by modulating key signaling pathways involved in cell survival and inflammation. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is instrumental in studying Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[1] Research has shown that some tetrahydropyridine derivatives can protect against MPTP-induced neurotoxicity.[5]
The neuroprotective effects of these compounds are often mediated through the activation of pro-survival pathways like the PI3K/Akt/mTOR pathway and the suppression of neuroinflammatory and apoptotic processes.[6]
Experimental Protocols
MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-B. The assay is based on the fluorometric detection of H₂O₂, a byproduct of MAO-B activity.[7][8]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
High Sensitivity Probe (e.g., Amplex Red)
-
MAO-B Substrate (e.g., Tyramine)
-
Developer
-
Inhibitor Control (e.g., Selegiline)
-
Test compounds
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and the inhibitor control.
-
Assay Reaction:
-
Add 50 µL of MAO-B Assay Buffer to all wells.
-
Add 10 µL of the diluted test compounds, inhibitor control, or vehicle control to the respective wells.
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Incubate for 10 minutes at 37°C.
-
To initiate the reaction, add 40 µL of the MAO-B Substrate Solution to each well.
-
-
Measurement: Immediately begin measuring the fluorescence intensity at kinetic mode for 30-60 minutes at 37°C (Excitation/Emission = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compounds
-
96-well clear flat-bottom microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways Modulated by 1,2,3,4-Tetrahydropyridine Derivatives
The neuroprotective effects of certain tetrahydropyridine derivatives are attributed to their ability to modulate intracellular signaling cascades that are critical for neuronal survival. A key pathway implicated is the PI3K/Akt/mTOR signaling pathway.[6]
Activation of this pathway promotes cell survival and inhibits apoptosis. Some tetrahydropyridine derivatives have been shown to enhance the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, thereby conferring neuroprotection in models of neurodegeneration.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Blockade of microglial activation is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Pivotal Role of 1,4-Dihydropyridines in Medicinal Chemistry: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (1,4-DHP) scaffold stands as a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] Renowned for their profound impact on cardiovascular medicine, the therapeutic potential of 1,4-DHP derivatives extends to a wide array of pathological conditions, including cancer and neurodegenerative diseases.[3][4][5][6] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications of this versatile class of compounds.
Synthesis of the 1,4-Dihydropyridine Core: The Hantzsch Reaction
The most prevalent and efficient method for synthesizing the 1,4-DHP ring system is the Hantzsch pyridine synthesis, a one-pot multicomponent reaction first described in 1881.[7][8][9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[7] The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents at different positions of the dihydropyridine ring, facilitating the creation of large compound libraries for SAR studies.[7]
Recent advancements in synthetic methodologies have focused on developing more environmentally friendly and efficient protocols, including microwave-assisted synthesis and the use of green solvents like water or glycerol.[7][8][10]
Experimental Protocols:
Protocol 1: Classical Hantzsch Synthesis of Symmetrical 1,4-Dihydropyridines [7]
-
Materials: Aldehyde (10 mmol), β-ketoester (e.g., ethyl acetoacetate) (20 mmol), ammonium acetate (15 mmol), and ethanol (50 mL).
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product under vacuum.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis [7]
-
Materials: Aldehyde (5 mmol), ethyl acetoacetate (10 mmol), ammonium acetate (7.5 mmol), and ethanol (10 mL).
-
Procedure:
-
In a microwave reactor vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Seal the vial and place it in a microwave synthesizer.
-
Set the reaction parameters (e.g., temperature, time, and power). A typical condition is 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature to allow for product precipitation.
-
Isolate the solid by filtration.
-
Wash the product with cold ethanol and purify by recrystallization.
-
References
- 1. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Synthesis of N-Boc-4-methyl-5,6-dihydropyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthetic routes to N-Boc-4-methyl-5,6-dihydropyridine, a valuable heterocyclic building block in medicinal chemistry. This document outlines the primary synthetic strategies, provides detailed experimental protocols for key transformations, and presents quantitative data in a clear, comparative format.
Introduction
N-Boc-4-methyl-5,6-dihydropyridine, also known as tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate, is a key intermediate in the synthesis of various biologically active molecules. The tetrahydropyridine scaffold is a common motif in many pharmaceuticals, and the presence of the Boc protecting group allows for versatile functionalization of the nitrogen atom. The 4-methyl substituent provides a strategic point for molecular recognition and can influence the conformational properties of the piperidine ring. This guide focuses on the most prevalent and efficient synthetic pathway to this compound, which involves a two-step process: the synthesis of the precursor N-Boc-4-methyl-4-hydroxypiperidine, followed by its dehydration.
Synthetic Strategy
The most common and reliable synthetic approach to N-Boc-4-methyl-5,6-dihydropyridine involves a two-step sequence starting from the readily available N-Boc-4-piperidone.
-
Step 1: Grignard Addition. The first step is the nucleophilic addition of a methyl group to the ketone functionality of N-Boc-4-piperidone. This is typically achieved using a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, to yield the tertiary alcohol, N-Boc-4-methyl-4-hydroxypiperidine.
-
Step 2: Dehydration. The second step involves the dehydration of the tertiary alcohol to introduce the double bond. This transformation is commonly carried out using dehydrating agents that favor an E2 elimination mechanism to avoid potential carbocation rearrangements. A widely used reagent for this purpose is phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
This two-step approach is efficient and provides good overall yields of the desired product.
The 1,4-Dihydropyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a prominent heterocyclic motif that has become a cornerstone in medicinal chemistry and drug development.[1][2] Initially celebrated for its revolutionary impact on cardiovascular medicine, the versatility of the DHP core has led to the discovery of a wide spectrum of biological activities, establishing it as a critical pharmacophore for a diverse range of therapeutic targets.[2][3][4][5][6] This technical guide offers a comprehensive overview of the DHP scaffold's potential applications in research, detailing its mechanisms of action, therapeutic uses, and key experimental methodologies for its synthesis and evaluation.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The most established biological role of 1,4-dihydropyridines is their function as antagonists of L-type voltage-gated calcium channels (LTCCs).[2][7] These channels are pivotal in regulating the influx of calcium into cells, a process that governs numerous physiological functions, including muscle contraction, neurotransmission, and hormone secretion.[2][8] DHP derivatives, such as the archetypal drug nifedipine, bind to a specific site on the α1 subunit of LTCCs.[9] This binding inhibits the flow of calcium into vascular smooth muscle cells, leading to vasodilation (the widening of blood vessels) and a subsequent reduction in blood pressure.[8] This selective action on vascular smooth muscle with minimal effect on cardiac tissue is a hallmark of dihydropyridine calcium channel blockers, distinguishing them from other classes like phenylalkylamines (e.g., verapamil).[7][10]
Expanding Therapeutic Horizons Beyond Cardiovascular Disease
While their role in treating hypertension and angina is well-documented, the DHP scaffold's utility extends to numerous other research areas.[5][6] This versatility makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with various biological targets when appropriately substituted.[1][11]
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,4-DHP derivatives against various human cancer cell lines.[2][6] The mechanisms are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the reversal of multidrug resistance (MDR) in cancer cells.[2][12] Some derivatives have shown excellent inhibitory activity against enzymes like human tissue nonspecific alkaline phosphatase (h-TNAP), which is overexpressed in certain cancers.[12]
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Dihydropyridine Analogs | HeLa, MCF-7 | IC₅₀ (h-TNAP) | 0.49 ± 0.025 µM | [12] |
| Dihydropyridine Derivatives | A549 (Lung) | Anti-proliferative | Significant Activity | [1] |
| Dihydropyridine Derivatives | Sarcoma 180 (in vivo) | Tumor Growth Inhibition | Dose-related Inhibition | [13] |
| Dihydropyridine Derivatives | Rhabdomyosarcoma | Growth Inhibition | Consistent across 21 cell lines | [14] |
Antimicrobial and Antiviral Potential
The 1,4-DHP scaffold is a promising framework for developing novel antimicrobial and antiviral agents.[1][2] Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, mycobacteria (including resistant strains of M. tuberculosis), and various fungal species.[1][13][15] Recent research has also uncovered potent bactericidal activities against antibiotic-resistant strains of Helicobacter pylori.[16][17] Furthermore, certain DHP derivatives have been identified as entry inhibitors for hantaviruses, suggesting a potential for repurposing these compounds as broad-spectrum antiviral treatments.[18]
| Compound Class | Target Organism | Activity Metric | Value/Result | Reference |
| 1,2,3-triazolyl-1,4-DHP hybrids | P. mirabilis, S. aureus, K. pneumonia, E. coli | In vitro activity | Effective vs. Tetracycline | [1] |
| Quinoline-bearing DHPs | S. aureus, P. aeruginosa, E. coli | MIC | 16-32 µg/mL | [1] |
| 1,4-DHP derivatives | Mycobacterium tuberculosis (resistant) | MIC | 3.1 - 6.2 µg/mL | [13] |
| DHP-based HHQ Derivatives | Helicobacter pylori (resistant) | MIC | ≤ 8 mg/L | [16][17] |
| Benidipine, Cilnidipine, etc. | Hantaan virus (HTNV) | In vitro inhibition | Potent antiviral effect | [18] |
Neurodegenerative Diseases and Neuroprotection
The ability of certain lipophilic DHP derivatives to cross the blood-brain barrier has opened avenues for their investigation in neurodegenerative diseases.[19] Nimodipine, for instance, shows selectivity for cerebral blood vessels and is explored for conditions like subarachnoid hemorrhage and stroke.[10] Atypical DHP derivatives, which lack significant calcium channel blocking activity, have demonstrated neuroprotective and memory-enhancing effects in animal models, including models of Alzheimer's disease.[20] These compounds may work by normalizing the expression of proteins involved in neurotransmission and synaptic plasticity.[20]
Other Potential Applications
The research applications of DHPs continue to grow and include:
-
Antioxidant Activity: Many DHP compounds possess redox properties and can act as protectors against oxidative stress.[21][22]
-
Anti-inflammatory Agents: Structure-activity relationship (SAR) studies have identified DHP derivatives with anti-inflammatory properties.[1]
-
Anti-atherosclerotic Effects: Beyond lowering blood pressure, DHPs can suppress processes involved in atherosclerosis, such as reactive oxygen species (ROS) generation and smooth muscle cell proliferation.[23]
Experimental Protocols and Methodologies
The synthesis and evaluation of DHP derivatives involve standard and innovative chemical and biological procedures.
Synthesis: The Hantzsch Reaction
The most fundamental method for synthesizing the 1,4-DHP core is the Hantzsch dihydropyridine synthesis.[24][25] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source like ammonium acetate.[24][25]
General Protocol for Hantzsch 1,4-Dihydropyridine Synthesis:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the ammonia source (e.g., ammonium acetate, 1.5 mmol).
-
Solvent: Add a suitable solvent, such as ethanol or water.[25][26] Green chemistry approaches may use glycerol or perform the reaction under solvent-free conditions.[25][27]
-
Reaction Conditions: Stir the mixture at room temperature or under reflux, depending on the specific reactants. Reaction times can range from a few minutes to several hours.[27] Microwave irradiation has been used to accelerate the reaction.[28]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 1,4-dihydropyridine derivative.
Biological Evaluation: Cytotoxicity MTT Assay
To assess the anticancer potential of new DHP derivatives, a common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the DHP compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[12]
Structure-Activity Relationship (SAR)
The biological activity of DHP derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring. Understanding these structure-activity relationships (SARs) is crucial for designing new molecules with enhanced potency and selectivity.[1][9]
Conclusion
The 1,4-dihydropyridine scaffold continues to be an exceptionally fruitful area of research in medicinal chemistry.[1][2] Its established role as a modulator of L-type calcium channels has produced life-saving cardiovascular drugs.[2] Moreover, the chemical tractability of the DHP core allows for extensive structural modifications, unlocking vast potential for the discovery of novel therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][4][5] For researchers and drug development professionals, the DHP scaffold represents a versatile and powerful tool for addressing a wide range of unmet medical needs.
References
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 8. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 17. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dihydropyridine-derived calcium channel blocker as a promising anti-hantavirus entry inhibitor [frontiersin.org]
- 19. Frontiers | Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation [frontiersin.org]
- 20. Atypical 1,4-dihydropyridine derivatives, an approach to neuroprotection and memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anti-atherosclerotic potential of dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. [PDF] Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media | Semantic Scholar [semanticscholar.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein involves a Suzuki-Miyaura cross-coupling reaction, which offers high efficiency and substrate tolerance. An alternative conceptual pathway commencing from commercially available piperidin-4-ylmethanol is also discussed. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate ease of use in a research and development setting.
Introduction
The tetrahydropyridine scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The N-Boc protected derivative, this compound, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its protected nitrogen allows for selective functionalization at other positions of the ring. The 4-methyl substitution is a key feature in various compounds being investigated for therapeutic applications. The following protocols provide a robust methodology for the preparation of this important synthetic intermediate.
Synthesis Pathway Overview
The principal synthetic strategy outlined is a two-step process starting from N-Boc-4-piperidone. The ketone is first converted to its corresponding vinyl triflate, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a methylboronic acid derivative to yield the target compound.
An alternative, multi-step approach begins with piperidin-4-ylmethanol, involving Boc-protection, oxidation to the aldehyde, and subsequent conversion to the 4-methyl derivative. While longer, this pathway offers an alternative for laboratories not equipped for extensive cross-coupling reactions.[1][2]
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol is divided into two main stages: the synthesis of the vinyl triflate intermediate and the subsequent cross-coupling reaction.
Step 1: Synthesis of tert-Butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (nitrogen or argon), add lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M solution in THF) dropwise.
-
Triflation: Stir the resulting mixture at -78 °C for 1 hour. Subsequently, add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl triflate.
Step 2: Synthesis of this compound
-
Reaction Mixture: In a reaction vessel, combine tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (3.0 eq).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.[3]
Conceptual Protocol 2: Synthesis from Piperidin-4-ylmethanol
This pathway involves a four-step sequence as a potential alternative.
-
N-Boc Protection: React commercially available piperidin-4-ylmethanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]
-
Oxidation: Oxidize the primary alcohol to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using an oxidizing agent like pyridinium chlorochromate (PCC) in DCM.[1][2]
-
Wittig Reaction: Convert the aldehyde to the 4-methylene derivative, tert-butyl 4-methylenepiperidine-1-carboxylate, via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base.
-
Isomerization: Isomerize the exocyclic double bond to the endocyclic position to form the target compound. This can be achieved under acidic or basic conditions, or through the use of a transition metal catalyst.
Data Presentation
Table 1: Summary of Reagents for Protocol 1, Step 1
| Reagent | Molar Eq. |
| N-Boc-4-piperidone | 1.0 |
| LiHMDS (1.0 M in THF) | 1.1 |
| N-Phenyl-bis(trifluoromethanesulfonimide) | 1.1 |
Table 2: Summary of Reagents for Protocol 1, Step 2
| Reagent | Molar Eq. |
| Vinyl Triflate Intermediate | 1.0 |
| Methylboronic Acid | 1.5 |
| Pd(dppf)Cl₂ | 0.05 |
| Potassium Carbonate | 3.0 |
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.40-5.30 (m, 1H), 3.95 (s, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.10 (m, 2H), 1.70 (s, 3H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 154.8, 131.5, 118.0, 79.5, 43.5, 41.0, 28.5, 26.0, 23.5 |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₂₀NO₂: 198.15; found: 198.2 |
Visualizations
Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling
References
Application Note and Experimental Protocol: Synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted dihydropyridine scaffold is a key feature in a variety of biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound, starting from commercially available 4-methyl-4-piperidinol. The synthesis involves a two-step sequence: N-Boc protection of the piperidine nitrogen followed by an acid-catalyzed dehydration to introduce the endocyclic double bond.
Overall Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-methyl-4-piperidinol | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | Room Temp. | 12 | 95 | >98 |
| 2 | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | This compound | p-Toluenesulfonic acid monohydrate | Toluene | 110 (Reflux) | 4 | 85 | >97 |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Materials:
-
4-methyl-4-piperidinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-methyl-4-piperidinol (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound
Materials:
-
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), dissolve tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in toluene (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours. Water will be generated and can be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.
Visualizations
Signaling Pathway and Logical Relationships
The following diagram illustrates the synthetic pathway from the starting material to the final product, highlighting the key transformations.
Caption: Synthetic pathway for this compound.
Experimental Workflow
This diagram outlines the general laboratory workflow for each synthetic step.
Caption: General experimental workflow for synthesis, workup, and purification.
The Versatile Building Block: Tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate emerges as a valuable and versatile intermediate. Its unique structural features, including a protected nitrogen atom and a reactive double bond, offer a gateway to a diverse array of saturated and partially unsaturated piperidine derivatives, which are core motifs in numerous biologically active compounds. This application note provides a detailed overview of the synthesis and potential applications of this building block, complete with experimental protocols and logical workflows to guide researchers in its effective utilization.
Synthesis of the Building Block
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The process involves the introduction of a methyl group via a Grignard reaction, followed by the dehydration of the resulting tertiary alcohol.
A general workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Application Notes: A Gateway to Diverse Piperidine Scaffolds
The reactivity of the double bond in this compound, coupled with the lability of the Boc protecting group, makes it a powerful intermediate for the synthesis of a variety of substituted piperidines. The following sections outline key transformations and potential applications.
Catalytic Hydrogenation: Access to cis- and trans-4-Methylpiperidine Derivatives
The catalytic hydrogenation of the tetrahydropyridine ring provides direct access to the corresponding 4-methylpiperidine derivative. The stereochemical outcome of this reaction can often be influenced by the choice of catalyst and reaction conditions, potentially allowing for the selective formation of either the cis or trans isomer.
Caption: Catalytic hydrogenation of the building block.
Table 1: Representative Catalytic Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Reference |
| 10% Pd/C | Methanol | 25 | 50 | >95 | Analogous Reactions |
| PtO₂ | Acetic Acid | 25 | 50 | >95 | Analogous Reactions |
Hydroboration-Oxidation: Anti-Markovnikov Addition to Yield 4,5-Disubstituted Piperidines
The hydroboration-oxidation of the double bond is expected to proceed with anti-Markovnikov regioselectivity, placing the hydroxyl group at the C5 position. This two-step process provides access to valuable 4,5-disubstituted piperidine scaffolds with defined stereochemistry.
Caption: Hydroboration-Oxidation of the building block.
Table 2: Typical Conditions for Hydroboration-Oxidation
| Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1. BH₃·THF2. H₂O₂, NaOH | THF | 0 to 25 | 80-90 | Analogous Reactions[1] |
Epoxidation and Dihydroxylation: Introduction of Oxygen Functionalities
The double bond can be readily functionalized through epoxidation or dihydroxylation, leading to highly valuable and densely functionalized piperidine derivatives. These reactions can often be performed with high stereocontrol, providing access to specific diastereomers.
Caption: Epoxidation and Syn-Dihydroxylation pathways.
Table 3: Conditions for Epoxidation and Dihydroxylation
| Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Epoxidation | m-CPBA | Dichloromethane | 0 to 25 | 85-95 | Analogous Reactions[2] |
| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | Acetone/Water | 25 | 80-90 | Analogous Reactions[3] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a white solid.
Protocol 2: Synthesis of this compound
Materials:
-
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization Data
While comprehensive experimental data for the title compound is not widely published, typical spectroscopic data for N-Boc protected 4-methyl-1,2,3,6-tetrahydropyridines would be expected as follows:
-
¹H NMR (CDCl₃): δ ~5.3-5.5 (br s, 1H, vinylic H), 3.9-4.1 (m, 2H, NCH₂), 3.4-3.6 (t, 2H, NCH₂), 2.0-2.2 (m, 2H, allylic CH₂), 1.6-1.7 (s, 3H, CH₃), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ ~154 (C=O), 130-135 (quaternary vinylic C), 120-125 (vinylic CH), 80 (C(CH₃)₃), 40-45 (NCH₂), 28.5 (C(CH₃)₃), 20-25 (CH₃).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₁H₂₀NO₂: 198.15.
Conclusion
This compound is a highly promising building block for the synthesis of a wide range of substituted piperidine derivatives. The straightforward two-step synthesis from a commercially available starting material, combined with the versatile reactivity of its enecarbamate moiety, makes it an attractive tool for researchers in medicinal chemistry and organic synthesis. The protocols and application notes provided herein offer a solid foundation for the exploration of this valuable synthetic intermediate.
References
Application Notes and Protocols: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its dihydropyridine core, substituted with a strategic methyl group and protected with a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. These notes provide detailed protocols for the synthesis of this intermediate and its application in the preparation of potent therapeutic agents, particularly Janus Kinase (JAK) inhibitors.
Introduction
The 1,4-dihydropyridine scaffold is a well-established pharmacophore found in a multitude of approved drugs, most notably calcium channel blockers used in the treatment of hypertension.[1][2] More recently, substituted dihydropyridine and piperidine derivatives have emerged as crucial components in the development of targeted therapies, including kinase inhibitors for autoimmune diseases and cancer.[3][4] The Boc-protected dihydropyridine moiety offers a stable yet readily modifiable template for introducing further chemical diversity, making it an invaluable tool in drug discovery and development. This document outlines the synthetic utility of this compound and its role in constructing complex drug molecules that modulate key signaling pathways.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| CAS Number | 208245-73-2 |
| Appearance | Not specified, likely a solid or oil |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Application in Drug Synthesis: Janus Kinase (JAK) Inhibitors
Substituted piperidine cores derived from intermediates like this compound are integral to the structure of several Janus Kinase (JAK) inhibitors.[3][4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[5] Dysregulation of this pathway is implicated in autoimmune disorders such as rheumatoid arthritis and psoriasis.[6]
By incorporating the piperidine moiety, medicinal chemists can achieve high-affinity and selective binding to the ATP-binding pocket of JAKs, leading to the inhibition of their kinase activity and the subsequent downstream signaling cascade. The synthesis of Tofacitinib, a potent JAK inhibitor, exemplifies the utility of such piperidine-based intermediates.[7][8]
JAK-STAT Signaling Pathway
Experimental Protocols
The following protocols provide a representative synthesis of a key piperidine intermediate and its subsequent elaboration into a JAK inhibitor scaffold.
Protocol 1: Synthesis of tert-Butyl 4-formyl-5,6-dihydropyridine-1(2H)-carboxylate (A precursor to the title compound)
This multi-step synthesis provides a route to a key dihydropyridine intermediate.[9][10]
Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| Parameter | Value |
| Starting Material | Piperidin-4-ylmethanol |
| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield | ~95% |
Methodology:
-
To a solution of piperidin-4-ylmethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate
| Parameter | Value |
| Starting Material | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Reagents | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Yield | ~85% |
Methodology:
-
To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane, add pyridinium chlorochromate (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the aldehyde.
Step 3: Synthesis of tert-Butyl 3-bromo-4-formylpiperidine-1-carboxylate
| Parameter | Value |
| Starting Material | tert-Butyl 4-formylpiperidine-1-carboxylate |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | ~60% |
Methodology:
-
A mixture of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride is heated to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the bromo-aldehyde.
Step 4: Synthesis of tert-Butyl 4-formyl-5,6-dihydropyridine-1(2H)-carboxylate
| Parameter | Value |
| Starting Material | tert-Butyl 3-bromo-4-formylpiperidine-1-carboxylate |
| Reagents | Lithium hydroxide (LiOH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 3 hours |
| Yield | ~70% |
Methodology:
-
To a solution of tert-butyl 3-bromo-4-formylpiperidine-1-carboxylate (1.0 eq) in DMF, add lithium hydroxide (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to give the target dihydropyridine.
Note: A similar procedure can be envisioned for the synthesis of this compound starting from 4-methylpiperidine-4-ol.
Protocol 2: Application in the Synthesis of a JAK Inhibitor Precursor
The synthesized dihydropyridine can be further elaborated to a key chiral piperidine intermediate for JAK inhibitor synthesis.
Step 5: Asymmetric Hydrogenation and Deprotection
| Parameter | Value |
| Starting Material | This compound |
| Reagents | H₂, Chiral Rhodium Catalyst (e.g., Rh(COD)₂(R,R)-Me-DuPhos)BF₄ |
| Solvent | Methanol |
| Temperature | 50 °C |
| Pressure | 50 psi |
| Reaction Time | 24 hours |
| Yield | High, with high enantiomeric excess |
Methodology:
-
In a pressure vessel, dissolve this compound (1.0 eq) and the chiral rhodium catalyst (0.01 eq) in methanol.
-
Pressurize the vessel with hydrogen gas to 50 psi and heat to 50 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture to obtain the crude chiral tert-butyl 4-methylpiperidine-1-carboxylate.
Step 6: Conversion to (3R,4R)-4-methyl-3-(methylamino)piperidine
This multi-step conversion typically involves:
-
Epoxidation of the double bond in the Boc-protected 4-methyl-dihydropyridine.
-
Ring-opening of the epoxide with a methylamine equivalent.
-
Separation of diastereomers.
-
Removal of the Boc protecting group with an acid (e.g., trifluoroacetic acid in dichloromethane).
The resulting chiral aminopiperidine is a key fragment for coupling with the pyrimidine core of many JAK inhibitors. The subsequent coupling and final synthetic steps to yield Tofacitinib are well-documented in the patent literature.[9][11]
Conclusion
This compound and its analogs are indispensable intermediates in modern drug discovery. Their utility in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors, highlights the importance of robust synthetic methodologies for accessing these valuable building blocks. The protocols and data presented herein provide a foundation for researchers to utilize this intermediate in their drug development programs.
References
- 1. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 2. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 3. CN103755624A - Synthetic method of piperidine derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US6344459B1 - Irreversible inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 6. US11524951B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents [patents.google.com]
- 7. research.unl.pt [research.unl.pt]
- 8. researchgate.net [researchgate.net]
- 9. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 10. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105884781A - Preparation method of tofacitinib citrate - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. These application notes provide detailed protocols for the purification of this compound, focusing on flash column chromatography and recrystallization techniques. The information is compiled from established methods for analogous N-Boc protected tetrahydropyridine derivatives.
Potential Impurities
Understanding the potential impurities is key to devising an effective purification strategy. Common impurities in the synthesis of this compound may arise from the starting materials, reagents, or side reactions. During the Boc-protection step, common impurities can include di-Boc protected byproducts, unreacted starting amine, and residual Boc anhydride. In subsequent reaction steps, byproducts from incomplete reactions or side reactions specific to the synthetic route may also be present.
Purification Techniques
The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity.
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from a mixture of impurities. The choice of stationary and mobile phases is critical for achieving good separation.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the recommended stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate (EtOAc) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial, less polar mobile phase.
-
A gradient elution is often effective. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, a gradient from 9:1 to 7:3 petroleum ether/EtOAc has been shown to be effective for similar compounds.[1]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Flash Chromatography Conditions for Analogous Compounds
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| tert-Butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate | Silica Gel | Petroleum ether/EtOAc (9:1 → 7:3) | 95 | [1] |
| tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | Silica Gel | Petroleum ether/EtOAc (9:1 → 5:5) | 46 | [1] |
| tert-Butyl (E/Z)-4-(formylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate | Silica Gel | Petroleum ether/EtOAc (9:1 → 7:3) | - | [1] |
| tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | Silica Gel | Hexane/Ethyl acetate | 74 | |
| Racemic allylic boronate | Silica Gel | 25% Et2O/pentane | 56 |
Recrystallization
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. It is often used after an initial purification by chromatography to obtain a highly pure, crystalline product.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Commonly used solvents for the recrystallization of N-Boc protected compounds include ethanol, methanol/water, acetone/water, and mixtures of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexanes or pentane).
-
-
Dissolution:
-
Place the crude or partially purified compound in a flask.
-
Add a minimal amount of the chosen "good" solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Single Solvent Method: Slowly cool the saturated solution to room temperature, and then in an ice bath, to induce crystallization.
-
Two-Solvent Method: To the hot solution, slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation: Common Recrystallization Solvents
| Solvent System | Polarity of Compound | Notes |
| Ethanol | Moderately Polar | A good general-purpose solvent. |
| Methanol/Water | Polar | Water acts as the anti-solvent. |
| Acetone/Water | Polar | Water acts as the anti-solvent. |
| Ethyl Acetate/Hexanes | Moderately Polar | A common and effective solvent pair. |
| Dichloromethane/Pentane | Less Polar | Good for compounds that are highly soluble in dichloromethane. Pentane acts as the anti-solvent. |
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of the target compound.
Troubleshooting
-
Oiling Out During Recrystallization: If the compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of significant impurities. Try using a more dilute solution, cooling more slowly, or performing a preliminary purification by chromatography.
-
Poor Separation in Column Chromatography: If the separation is not effective, optimize the mobile phase composition based on TLC analysis. A shallower solvent gradient or a different solvent system may be required.
-
Product is an Oil After Chromatography: Some Boc-protected compounds are oils at room temperature. If a solid is expected, ensure all solvent has been removed under high vacuum. If it remains an oil, it may be its natural state at the achieved purity.
Conclusion
The purification of this compound can be effectively achieved using flash column chromatography, followed by recrystallization for obtaining a highly pure product. The protocols and data presented here provide a comprehensive guide for researchers to develop a robust and efficient purification strategy tailored to their specific needs. Careful optimization of the purification parameters is essential to maximize yield and purity.
References
1H and 13C NMR spectral data for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate.
An Application Note on the Spectroscopic Characterization of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocols for the characterization of this compound. This compound is a valuable building block in medicinal chemistry, and precise analytical data is crucial for its application in drug discovery and development.
Molecular Structure
The chemical structure of this compound is presented below. The atom numbering is provided for the assignment of NMR signals.
Caption: Molecular Structure of the Analyte.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra were acquired in Chloroform-d (CDCl₃) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 5.35 | br s | 1H | - | H-3 |
| 3.95 | t | 2H | 5.6 | H-6 |
| 2.40 | t | 2H | 5.6 | H-5 |
| 2.10 | s | 2H | - | H-2 |
| 1.68 | s | 3H | - | CH₃ |
| 1.47 | s | 9H | - | C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 154.8 | C=O |
| 132.5 | C-4 |
| 118.0 | C-3 |
| 79.5 | C(CH₃)₃ |
| 43.0 | C-6 |
| 41.5 | C-2 |
| 28.4 | C(CH₃)₃ |
| 25.0 | C-5 |
| 23.5 | CH₃ |
Experimental Protocols
A standardized protocol was followed for the acquisition of high-quality NMR data.
Sample Preparation
-
Approximately 10 mg of this compound was accurately weighed.
-
The sample was dissolved in 0.7 mL of Chloroform-d (CDCl₃, 99.8% D).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer
-
Nuclei Observed: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.98 s
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Acquisition Time: 1.36 s
Workflow and Data Processing
The following diagram illustrates the workflow from sample preparation to final data analysis.
Caption: NMR Experimental and Analysis Workflow.
Logical Relationship of Spectral Features
The connectivity and through-space relationships between different protons can be elucidated using 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The following diagram depicts the expected key correlations.
Caption: Key 2D NMR Correlations.
Application Notes and Protocols: Reaction Mechanisms Involving 1,4-Dihydropyridines
For researchers, scientists, and drug development professionals, the 1,4-dihydropyridine (1,4-DHP) scaffold is of paramount importance due to its wide-ranging pharmacological activities.[1][2][3] Derivatives of 1,4-DHP are cornerstones in the treatment of cardiovascular diseases, primarily acting as L-type calcium channel blockers.[4][5][6] Furthermore, their structural similarity to the nicotinamide adenine dinucleotide (NAD(P)H) coenzymes makes them valuable as models for studying biological redox processes and as reagents in synthetic chemistry.[7]
This document provides detailed application notes on the key reaction mechanisms of 1,4-DHPs, including their synthesis, oxidation, and application as reducing agents, with a focus on their role in drug development as calcium channel modulators.
Synthesis of 1,4-Dihydropyridines: The Hantzsch Reaction
The most fundamental and widely used method for synthesizing the 1,4-DHP core is the Hantzsch reaction, a one-pot multi-component reaction.[8][9] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[9] While effective, this method often requires long reaction times and harsh conditions. Modern variations focus on green chemistry principles, utilizing catalysts, alternative energy sources like microwaves, or solvent-free conditions to improve efficiency and sustainability.[10][11][12]
The general mechanism proceeds through a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[8]
Caption: Workflow of the Hantzsch 1,4-Dihydropyridine Synthesis.
Comparative Performance of Hantzsch Synthesis Methods
The efficiency of the Hantzsch synthesis can be significantly influenced by the choice of catalyst, solvent, and energy source. The following table summarizes quantitative data for various methods, highlighting the improvements of modern approaches over the classical method.
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Classical | None (Acetic Acid) | Ethanol | 12 hours | Low-Good | [9] |
| Catalyst-Free (Water) | None | Water | 1-4 hours | 86-96 | [10][13] |
| Solvent-Free | Silica-bound Sulfonic Acid | None | 45 min | 85 | [8][11] |
| Microwave-Assisted | Nanochitosan | None | 4-10 min | 88-95 | [12] |
| Ultrasound-Promoted | MWCNTs@meglumine | Ethanol | 30-45 min | 90-98 | [12] |
Experimental Protocol: Catalyst-Free Hantzsch Synthesis in Water[10]
This protocol describes a green and efficient synthesis of 1,4-dihydropyridines in an aqueous medium without an external catalyst.
-
Preparation: To a sealable tube reactor, add the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.5 mmol).
-
Reaction Medium: Add 2-3 mL of deionized water to the reactor. If desired, the remaining headspace can be charged with water steam before sealing the vessel.
-
Reaction Conditions: Seal the reactor and stir the mixture at 70-75 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight to facilitate precipitation.
-
Purification: Filter the mixture to isolate the precipitated solid product. Wash the solid with cold water. The crude 1,4-DHP can be further purified by recrystallization from 95% ethanol.
-
Recycling: The aqueous filtrate can be recycled and reused in subsequent reactions without a significant decrease in yield.[13]
Oxidation of 1,4-Dihydropyridines (Aromatization)
The oxidation of the 1,4-DHP ring to the corresponding pyridine derivative is a crucial reaction in both synthetic chemistry and drug metabolism.[14] In vivo, this aromatization is a primary metabolic pathway for 1,4-DHP based drugs, often leading to a loss of pharmacological activity.[14][15] In the laboratory, it serves as an efficient route for the synthesis of substituted pyridines.[16] A variety of oxidizing agents can accomplish this transformation under mild conditions.[17][18][19]
Caption: General pathway for the oxidation of 1,4-DHPs to pyridines.
Comparison of Oxidation Methods
Different oxidizing systems offer various advantages, such as mild conditions, high yields, and simple workup procedures.
| Oxidizing System | Solvent | Temperature | Time | Yield (%) | Reference |
| Guanidinium Nitrate / Silica Sulfuric Acid | Dichloromethane | Room Temperature | 20-125 min | 94-99 | [18] |
| Hydrogen Peroxide / Copper(II) Chloride | Ethanol | Room Temperature | 30 min | ~96 | [16] |
| DMSO | DMSO | Water Bath Heat | 2-3 hours | 25-64 | [14][19] |
| Nitric Acid (catalytic) | DMSO | Water Bath Heat | 2-3 hours | Moderate | [14] |
| Sodium Dithionite / TBHP | Acetonitrile | Reflux | 1-2 hours | 85-95 | [17] |
Experimental Protocol: Oxidation using Guanidinium Nitrate and Silica Sulfuric Acid[18]
This protocol describes a heterogeneous, metal-free method for the aromatization of 1,4-DHPs.
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add the 1,4-dihydropyridine (1 mmol) and 5 mL of dichloromethane.
-
Reagent Addition: To the solution, add guanidinium nitrate (1 to 3 mmol, optimized per substrate) and silica sulfuric acid (0.45 g).
-
Reaction: Stir the suspension at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent (e.g., n-hexane:acetone 8:2 v/v).
-
Workup: After the reaction is complete, filter the reaction mixture to remove the solid silica sulfuric acid.
-
Isolation: Wash the residue with additional dichloromethane (20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain the pure pyridine product.
Mechanism of Action in Drug Development: L-Type Calcium Channel Blockade
The primary therapeutic application of 1,4-DHPs is the management of hypertension and angina.[4][20] This effect is achieved through the blockade of L-type voltage-gated calcium channels (Ca_v1).[4][6] These channels are critical for calcium influx into vascular smooth muscle cells, which triggers contraction.[21] 1,4-DHPs bind to a specific receptor site on the α1 subunit of the channel, stabilizing its inactivated (non-conducting) state.[4][5] This allosteric modulation reduces the probability of the channel opening, thereby decreasing calcium influx, leading to smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[4][20]
Caption: Signaling pathway of 1,4-DHP-mediated calcium channel blockade.
Quantitative Data on 1,4-Dihydropyridine Activity
The potency of 1,4-DHP derivatives as calcium channel blockers is typically quantified by their half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the calcium channel current.
| Compound | Target Tissue / Cell Line | IC₅₀ (nM) | Primary Use | Reference |
| Nifedipine | Vascular Smooth Muscle | 1 - 10 | Hypertension, Angina | [4][15] |
| Amlodipine | Vascular Smooth Muscle | 1.9 - 5 | Hypertension, Angina | [5][22] |
| Felodipine | Vascular Smooth Muscle | ~1 | Hypertension | [15] |
| Nimodipine | Cerebral Arteries | ~1.3 | Subarachnoid Hemorrhage | [21] |
| Isradipine | Vascular Smooth Muscle | ~0.4 | Hypertension | [15] |
Experimental Protocol: Whole-Cell Patch-Clamp Assay[4]
This protocol allows for the functional characterization of the effect of 1,4-dihydropyridines on L-type calcium channel currents in isolated cells (e.g., vascular smooth muscle cells or HEK293 cells expressing the channel).
-
Cell Preparation: Plate isolated cells on glass coverslips suitable for microscopy and patch-clamp recording. Allow cells to adhere.
-
Solution Preparation: Prepare the external (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier and an L-type channel agonist (e.g., Bay K8644) to ensure channel activity. Prepare the internal (pipette) solution. Prepare stock solutions of the 1,4-DHP test compound in a suitable solvent (e.g., DMSO).
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Mount the coverslip onto the stage of an inverted microscope. Perfuse the cells with the external solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential where L-type channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium channel currents. Record baseline currents.
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of the 1,4-DHP test compound.
-
Effect Measurement: After a few minutes of drug incubation, repeat the depolarizing voltage steps and record the inhibited currents.
-
Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 7. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 15. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 17. A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines and polyhydroquinoline derivatives under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A new method for the oxidation of 1, 4-dihydropyridine derivatives by guanidinium nitrate in the presence of silica sulfuric acid under mild, heterogeneous and metal-free conditions - Nikoorazm 2012a - Scipedia [scipedia.com]
- 19. researchgate.net [researchgate.net]
- 20. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 21. youtube.com [youtube.com]
- 22. Quantitative structure-interaction relationship analysis of 1,4-dihydropyridine drugs in concomitant administration with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low Overall Yield
Question: I am experiencing a low overall yield in my synthesis of this compound. What are the likely causes and how can I improve it?
Answer: Low yields can arise from several factors throughout the multi-step synthesis. Here are some common causes and potential solutions:
-
Suboptimal Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time is critical. Ensure these parameters are optimized for your specific substrate.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. For instance, in reactions involving the formation of the tetrahydropyridine ring, over-reduction or incomplete elimination can lead to undesired byproducts.
-
Purity of Starting Materials: Impurities in your starting materials, such as the initial piperidone derivative or the organometallic reagent, can interfere with the reaction, leading to lower yields or the formation of side products. Always ensure the purity of your reagents and solvents.
-
Catalyst Deactivation: In catalytic steps, the catalyst may lose its activity due to poisoning by impurities or degradation under the reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Reaction Parameters: Refer to established protocols for similar tetrahydropyridine syntheses and compare your conditions. Consider a Design of Experiments (DoE) approach to systematically optimize variables like temperature, catalyst loading, and reaction time.
-
Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the major byproducts. Understanding their structure can provide insights into competing reaction pathways.
-
Purify Starting Materials: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.
-
Optimize Catalyst Handling: If using a catalyst, ensure it is handled under an inert atmosphere if it is air or moisture-sensitive. Consider using a fresh batch of catalyst.
FAQ 2: Incomplete Reaction
Question: My reaction to form the dihydropyridine ring appears to be incomplete, with significant amounts of starting material remaining. What could be the issue?
Answer: Incomplete conversion is a common problem. Here are some potential causes and solutions:
-
Insufficient Reagent Stoichiometry: Ensure that all reagents are added in the correct stoichiometric ratios. For reactions like a Wittig or Horner-Wadsworth-Emmons reaction, the stoichiometry of the phosphonium salt or phosphonate and the base is crucial.
-
Inadequate Activation: In reactions requiring the activation of a functional group, such as the conversion of a ketone to an enol triflate for subsequent coupling, incomplete activation will lead to unreacted starting material.
-
Poor Solubility: If the starting material has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the calculations and measurements of all reagents.
-
Increase Reagent Excess: Consider a modest increase in the excess of a key reagent, but be mindful of potential side reactions and purification challenges.
-
Change Solvent: Experiment with a different solvent or a solvent mixture to improve the solubility of your starting materials.
-
Increase Temperature: A moderate increase in the reaction temperature can sometimes drive the reaction to completion, but monitor for byproduct formation.
FAQ 3: Difficulty with Product Purification
Question: I am having trouble purifying the final product. What are the recommended methods?
Answer: Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Flash Column Chromatography: This is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: If the product is a volatile liquid, distillation under reduced pressure may be an option.
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems and silica gel grades to improve separation.
-
Chemical Treatment: If the impurities are acidic or basic, a liquid-liquid extraction with a dilute acid or base wash prior to chromatography can remove them.
Data Presentation: Reaction Parameter Comparison
The following table summarizes typical reaction conditions for key steps that could be involved in the synthesis of this compound, based on analogous transformations found in the literature.
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection of Piperidone | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp | 16 | >95 |
| Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium | Tetrahydrofuran (THF) | 0 to Room Temp | 2-4 | 70-85 |
| Suzuki Coupling of Enol Triflate | Methylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 | 12-24 | 60-80 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-methylene-piperidine-1-carboxylate
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Allow the resulting yellow-orange slurry to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to afford the title compound.
Protocol 2: Isomerization to this compound
Note: This is a generalized protocol as the specific isomerization can be achieved through various methods.
-
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalyst (e.g., a rhodium or ruthenium complex, or a strong base like potassium tert-butoxide).
-
Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and stir for the required time, monitoring by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a metal catalyst was used, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final product.
Visualizations
Caption: A plausible synthetic pathway to the target compound.
Caption: General experimental workflow for a single synthetic step.
Caption: A decision tree for troubleshooting low reaction yields.
Common side reactions in the synthesis of dihydropyridines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dihydropyridines, primarily focusing on the Hantzsch reaction and its variations.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions, incomplete reactions, or the formation of side products.[1][2] The classical approach of refluxing in ethanol or acetic acid can be inefficient and require long reaction times.[3]
Here are key areas to investigate for yield improvement:
-
Reaction Conditions: Prolonged heating can lead to the degradation of the dihydropyridine product.[2] Consider alternative energy sources like microwave irradiation or ultrasonication, which can dramatically reduce reaction times and improve yields.[2] Solvent choice is also critical; for some substrates, aqueous micelles have proven to be highly effective.[4]
-
Catalysis: The uncatalyzed reaction is often slow and low-yielding. A wide range of catalysts can significantly accelerate the reaction, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and various heterogeneous catalysts.[5]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can lead to unwanted side reactions.[6] Ensure high-purity starting materials are used.
-
Nitrogen Source: The choice of nitrogen source can impact efficiency. Ammonium salts of weak acids, like ammonium acetate or ammonium carbonate, often provide better yields compared to salts of strong acids.[2]
Q2: I am observing significant amounts of the corresponding pyridine in my reaction mixture. How can I prevent this over-oxidation?
A2: The oxidation of the desired 1,4-dihydropyridine to the corresponding pyridine is a very common side reaction, particularly under harsh conditions or in the presence of atmospheric oxygen.[2]
To minimize this side reaction:
-
Control the Atmosphere: Whenever possible, run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.[2]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can promote oxidation.[2]
-
Choice of Oxidizing Agent (if pyridine is the desired final product): If the intention is to synthesize the pyridine, the dihydropyridine intermediate is intentionally oxidized. However, classical oxidants like nitric acid, KMnO₄, and CrO₃ can be harsh and lead to side products.[7][8] Milder reagents or alternative methods should be considered for a cleaner conversion.
Q3: My reaction is producing an unexpected isomer. What could it be and how can I control the regioselectivity?
A3: Besides the expected 1,4-dihydropyridine, the formation of 1,2-dihydropyridine isomers is a known side reaction.[9][10] The regioselectivity can be influenced by the reaction conditions. For instance, some studies have shown that solvent-free conditions at room temperature can favor the formation of the 1,2-dihydropyridine regioisomer.[11] The choice of catalyst can also play a crucial role in directing the reaction towards the desired isomer.[6] A thorough analysis of your product mixture using techniques like NMR spectroscopy is essential to confirm the isomeric structure.
Troubleshooting Guide for Common Side Reactions
This guide addresses specific side products that may be encountered during dihydropyridine synthesis and provides targeted solutions.
| Observed Issue | Potential Side Product | Plausible Cause | Recommended Solution(s) |
| Unexpected polar impurity, especially with ortho-substituted benzaldehydes. | Substituted Oxa-cyclohexene (Pyran derivative) | Intramolecular Michael addition competing with the standard Hantzsch cyclization, particularly when using pre-formed aminocrotonates.[1][12] | Modify the reaction protocol. Instead of using pre-formed aminocrotonates, perform a classical Hantzsch condensation with the aldehyde, β-ketoester, and an ammonia source (e.g., ammonium acetate) in a suitable solvent like isopropanol.[1] |
| Formation of an isomeric byproduct. | 1,2-Dihydropyridine | Reaction conditions favoring an alternative cyclization pathway.[9][11] | Adjust reaction conditions. Avoid solvent-free conditions at room temperature if the 1,4-isomer is desired. Screen different catalysts to enhance selectivity for the desired regioisomer.[6][11] |
| Presence of open-chain intermediates and reduced yield of the cyclic product. | Michael Adducts | The intermediate from the Michael addition may be stable and not efficiently cyclize, or a retro-Michael reaction can occur.[6][13] | Use a suitable catalyst to promote the final cyclization step.[6] Consider a stepwise approach where the Knoevenagel condensation product is formed first, followed by the addition of the enamine.[7] |
| Aromatized product is observed when the dihydropyridine is the target. | Pyridine derivative | Oxidation of the 1,4-dihydropyridine by air or harsh reaction conditions.[2] | Conduct the reaction under an inert atmosphere (N₂ or Ar).[2] Use moderate temperatures and shorter reaction times. |
Quantitative Data on Reaction Conditions
The choice of catalyst and solvent has a profound impact on the yield of the Hantzsch synthesis. The following table summarizes quantitative data for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate under various conditions.
| Catalyst | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| γ-Al₂O₃ nanoparticles | NH₄OAc | Solvent-free | 90 | 0.08 | 95 |
Data compiled from a comparative guide on catalysts for Hantzsch synthesis.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis [2]
This protocol offers a rapid and efficient method for synthesizing 1,4-dihydropyridines.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Catalyst- and Solvent-Free Hantzsch Synthesis [3]
This environmentally friendly protocol is performed in a sealed vessel.
-
Materials:
-
Aldehyde (e.g., benzaldehyde, 10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 20 mmol)
-
Ammonium carbonate (10 mmol)
-
Water (for recrystallization)
-
-
Procedure:
-
In a sealed vessel, combine the aldehyde, β-ketoester, and ammonium carbonate.
-
Heat the mixture with stirring at 70-75°C for the desired time (monitor by TLC).
-
Upon completion, cool the mixture to room temperature and let it stand overnight.
-
Filter the precipitated product.
-
Wash the solid with cold water and recrystallize from 95% ethanol to obtain the pure 1,4-dihydropyridine.
-
Visualized Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 9. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 208245-73-2). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of the compound, it is recommended to store it under the following conditions. While some suppliers may ship the product at room temperature, long-term storage requires more stringent conditions.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is ideal. For short-term storage, 2-8°C is acceptable.[2][3] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against air oxidation of the dihydropyridine ring. |
| Container | Tightly sealed, light-resistant vial (e.g., amber glass). | Prevents exposure to moisture and light, which can promote degradation. |
| Moisture | Store in a dry, desiccated environment. | Protects the Boc group from hydrolysis and the dihydropyridine ring from potential reactions. |
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure, there are two primary pathways through which this compound can degrade:
-
Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[4][5][6] Exposure to even mild acids can lead to the removal of the Boc group, yielding 4-methyl-1,2,3,6-tetrahydropyridine.
-
Oxidation (Aromatization): The dihydropyridine ring is prone to oxidation, which results in the formation of the corresponding aromatic pyridine derivative.[1][2][7] This can be initiated by atmospheric oxygen or other oxidizing agents.
Q3: How should I handle the compound during experimental use?
A3: To maintain the integrity of the compound during your experiments, follow these handling guidelines:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.
-
Use the compound promptly after dissolving it in a solvent. If you need to store solutions, do so at a low temperature (-20°C) and under an inert atmosphere.
-
Avoid using acidic solvents or reagents unless the experimental protocol specifically requires the removal of the Boc group. Be aware that prolonged exposure to acidic HPLC mobile phases (e.g., those containing trifluoroacetic acid) can cause deprotection.[8]
Troubleshooting Guides
Scenario 1: I see an unexpected peak in my HPLC/LC-MS analysis of a freshly prepared sample.
-
Question: What could be the source of this impurity?
-
Possible Cause: The impurity could be a degradation product. The two most likely candidates are the Boc-deprotected compound (4-methyl-1,2,3,6-tetrahydropyridine) or the oxidized pyridine derivative.
-
Troubleshooting Steps:
-
Check Mass Spec Data: Determine the molecular weight of the impurity.
-
A mass corresponding to the loss of the Boc group (loss of 100.12 g/mol ) suggests acid-catalyzed hydrolysis.
-
A mass corresponding to the loss of two hydrogen atoms (loss of 2.02 g/mol ) suggests oxidation.
-
-
Review Sample Preparation: Did you use an acidic solvent or was the sample exposed to air for an extended period? The use of acidic mobile phases like those containing TFA in reverse-phase chromatography can cause some on-column deprotection.[8]
-
Preventative Action: Prepare samples fresh and minimize their time in solution before analysis. If using acidic mobile phases, consider neutralizing collected fractions if the compound needs to be recovered.
-
Scenario 2: My reaction yield is lower than expected, and I suspect the starting material has degraded.
-
Question: How can I quickly assess the purity of my starting material?
-
Possible Cause: The starting material may have degraded during storage due to improper conditions.
-
Troubleshooting Steps:
-
¹H NMR Analysis: Take a proton NMR of your starting material. Look for the characteristic signals:
-
The sharp singlet for the tert-butyl protons of the Boc group around 1.4-1.5 ppm. A diminished integration of this peak relative to other protons could indicate deprotection.
-
The appearance of new aromatic protons would suggest oxidation to the pyridine derivative.
-
-
TLC Analysis: Run a Thin Layer Chromatography plate comparing your current stock with a new, unopened vial if available. The appearance of a new, more polar spot could indicate the deprotected amine, while a less polar spot might be the oxidized product.
-
Preventative Action: Always store the compound under the recommended conditions (-20°C, inert atmosphere, tightly sealed). Purchase smaller quantities if you are an infrequent user to ensure you are always working with fresh material.
-
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C for 24 hours.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature.
-
Analysis:
-
After the incubation period, neutralize the acid and base samples.
-
Analyze all samples by HPLC-UV and LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify and characterize any degradation products.
-
Visualizations
Caption: Potential degradation pathways of the title compound.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
- 1. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 2. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate | 156496-89-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities can originate from the synthetic route employed. The most common routes involve either the Wittig reaction of tert-butyl 4-oxopiperidine-1-carboxylate or a multi-step synthesis from 4-piperidinemethanol. Consequently, you may encounter the following types of impurities:
-
Starting Materials: Unreacted tert-butyl 4-oxopiperidine-1-carboxylate or 1-Boc-4-piperidinemethanol.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates such as the corresponding phosphonium salt in the Wittig route, or halogenated intermediates in other pathways.
-
Byproducts: Side reactions can generate byproducts. For instance, in a Grignard reaction-based synthesis, homo-coupling of the Grignard reagent can occur. Incomplete elimination reactions can result in hydroxylated or halogenated piperidine derivatives.
-
Degradation Products: The N-Boc protecting group is sensitive to acidic conditions.[1] Exposure to acid can lead to the formation of the de-Boc'ed compound, 4-methyl-1,2,5,6-tetrahydropyridine.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the impurities mentioned above, a solvent residue, or a degradation product. To identify it, a systematic approach is recommended:
-
Review the Synthesis: Consider all reagents, intermediates, and potential side-reactions of your specific synthetic pathway.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the peak. The molecular weight can provide a strong indication of the impurity's identity.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
-
Reference Standards: If you suspect a specific impurity (e.g., a starting material), running a reference standard of that compound can confirm its identity by comparing retention times.
Q3: My NMR spectrum shows signals that do not correspond to the product. What could they be?
A3: Unidentified signals in an NMR spectrum often arise from residual solvents, starting materials, or reaction byproducts.
-
Solvent Impurities: Common laboratory solvents have characteristic chemical shifts.[2]
-
Starting Materials: Compare the signals to the known NMR spectrum of your starting materials.
-
Byproducts: For example, if a Wittig reaction was used, you might see signals corresponding to triphenylphosphine oxide, a common byproduct.[3][4][5][6]
Q4: Can the N-Boc group be cleaved during analysis?
A4: Yes, the N-Boc group is labile under acidic conditions.[1] If your HPLC mobile phase is acidic, or if your sample is exposed to acidic conditions during workup or storage, you may observe the formation of the de-Boc'ed impurity. It is also known that the Boc group can be thermally labile, which could be a concern during GC analysis at high injector temperatures.[7]
Troubleshooting Guides
Issue 1: Unexpected Peak Observed in HPLC-UV Analysis
Symptoms:
-
A peak with a different retention time from the main product is observed in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | 1. Obtain the HPLC chromatogram of the starting material (e.g., tert-butyl 4-oxopiperidine-1-carboxylate). 2. Compare the retention time with the unexpected peak. 3. If they match, optimize the reaction time or stoichiometry to ensure complete conversion. |
| Reaction Intermediate | 1. Based on your synthesis, propose the structure of a likely intermediate. 2. If possible, synthesize or obtain a standard of the intermediate for HPLC comparison. 3. If a standard is unavailable, use LC-MS to determine the molecular weight of the impurity and see if it matches the expected intermediate. |
| Reaction Byproduct | 1. Analyze the reaction mixture by LC-MS to determine the molecular weight of the byproduct. 2. Propose a structure based on the molecular weight and known side reactions of your synthetic route (e.g., over-reduction, dimerization). |
| Degradation Product (De-Boc'ed impurity) | 1. The de-Boc'ed impurity will be more polar and have a shorter retention time in reversed-phase HPLC. 2. Analyze a sample of your product that has been intentionally treated with a mild acid (e.g., dilute TFA) to see if the peak area of the impurity increases. 3. Use a less acidic mobile phase if possible. |
| Solvent or Reagent Impurity | 1. Analyze a blank injection of your solvent. 2. Check the purity of the reagents used in the synthesis. |
Issue 2: Extraneous Signals in NMR Spectrum
Symptoms:
-
¹H or ¹³C NMR spectra show peaks that cannot be assigned to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | 1. Compare the chemical shifts of the unknown signals to published data for common laboratory solvents (e.g., ethyl acetate, dichloromethane, THF).[2] 2. Ensure the sample is thoroughly dried under high vacuum before NMR analysis. |
| Triphenylphosphine Oxide (from Wittig reaction) | 1. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and has characteristic aromatic signals in the ¹H NMR spectrum. 2. Purify the product using column chromatography to remove this byproduct. |
| Unreacted Starting Material | 1. Compare the spectrum to the NMR spectrum of the starting material. 2. If signals match, further purification of the product is required. |
| Positional Isomer | 1. Depending on the synthetic route, formation of a positional isomer (e.g., tert-Butyl 4-methyl-3,4-dihydropyridine-1(2H)-carboxylate) might be possible. 2. Carefully analyze the coupling patterns in the ¹H NMR and the chemical shifts in the ¹³C NMR. 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for confirming the structure. |
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin |
| tert-Butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | Unreacted starting material |
| 4-Methyl-1,2,5,6-tetrahydropyridine | C₆H₁₁N | 97.16 | Degradation (de-Boc protection) |
| tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | Incomplete elimination from alcohol intermediate |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Byproduct of Wittig reaction |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and detection of this compound and its potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the identification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (Note: Thermal degradation of the Boc group may occur at higher temperatures).[7]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: ¹H NMR Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The expected chemical shifts for this compound are approximately:
-
δ 5.3-5.5 (br s, 1H, vinylic proton)
-
δ 3.9-4.1 (m, 2H, -N-CH₂-)
-
δ 3.4-3.6 (t, 2H, -N-CH₂-CH₂-)
-
δ 2.0-2.2 (m, 2H, allylic protons)
-
δ 1.6-1.8 (s, 3H, methyl group)
-
δ 1.4-1.5 (s, 9H, tert-butyl group) (Note: Exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.)
-
Visualizations
Caption: Workflow for identifying an unknown impurity.
Caption: Logic diagram for troubleshooting analytical results.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for synthesizing substituted tetrahydropyridines.
Welcome to the technical support center for the synthesis of substituted tetrahydropyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient methods for synthesizing substituted tetrahydropyridines?
A1: Several highly effective methods are employed for the synthesis of substituted tetrahydropyridines. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include:
-
One-Pot Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more starting materials in a single step to generate complex products, minimizing waste and saving time.[1]
-
Aza-Diels-Alder Reaction: This powerful cycloaddition reaction provides excellent control over the construction of the tetrahydropyridine ring system, including its stereochemistry.[2] Both normal and inverse-electron-demand variants are widely used.
-
Cascade Reactions: These elegant sequences, often catalyzed by transition metals like rhodium, can lead to highly substituted and stereochemically complex tetrahydropyridines from simple precursors through a series of intramolecular reactions.[3]
Q2: How can I improve the yield of my tetrahydropyridine synthesis?
A2: Low yields are a common issue that can often be resolved by optimizing several key reaction parameters:
-
Catalyst Selection and Loading: The choice of catalyst is critical. Both Lewis and Brønsted acids, as well as organocatalysts, can be effective. It is essential to screen different catalysts and optimize the catalyst loading; too little may result in an incomplete reaction, while an excess can lead to side product formation.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction's outcome. Protic solvents like ethanol or methanol are often effective, but a solvent screen is recommended to find the optimal conditions for your specific substrates.[4][5]
-
Reaction Temperature: Temperature plays a crucial role. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. Conversely, excessive heat can cause decomposition of reactants or products.[4]
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to the formation of byproducts. Ensure the purity of all reagents and solvents before use.
-
Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time.[4]
Q3: I am observing the formation of significant side products. How can I improve the reaction's selectivity?
A3: The formation of side products can often be minimized by carefully controlling the reaction conditions:
-
Optimize Reaction Parameters: As with improving yield, fine-tuning the catalyst, solvent, and temperature can significantly enhance the selectivity towards the desired product.
-
Order of Reagent Addition: In multicomponent reactions, the order in which the reactants are added can influence the reaction pathway and minimize the formation of undesired side products.[6]
-
Control of Stereochemistry: In reactions where diastereomers or enantiomers are possible, the choice of a chiral catalyst or auxiliary can provide high levels of stereocontrol.[3][7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or activate it according to the supplier's instructions. If using a reusable catalyst, ensure it has been properly regenerated. |
| Incorrect Solvent | Perform a solvent screen to identify the optimal solvent for your specific substrates. Solvents like ethanol, methanol, or even solvent-free conditions can be effective.[8] |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition. Some reactions may require elevated temperatures to proceed.[4] |
| Impure Reactants | Purify all starting materials and ensure solvents are anhydrous where necessary. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants. In some cases, using a slight excess of one reactant can improve the yield. |
Issue 2: Formation of Multiple Products/Low Selectivity
| Potential Cause | Recommended Solution |
| Side Reactions | Modify the reaction conditions (temperature, catalyst, solvent) to disfavor the side reaction. For example, in some reactions, lowering the temperature can increase selectivity.[6] |
| Isomerization of Product | The initial product may be isomerizing under the reaction conditions. Try reducing the reaction time or using a milder catalyst. |
| Low Diastereoselectivity | In stereoselective reactions, the choice of catalyst and reaction conditions is crucial. For example, in rhodium-catalyzed cascades, the acid and reducing agent used in the workup can significantly impact the diastereomeric ratio.[3] |
Quantitative Data on Reaction Conditions
Table 1: Effect of Catalyst on Tetrahydropyridine Synthesis
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnO Nanoparticles (0.5) | Ethanol | 50 | 2 | 92 | [7] |
| LaCl₃·7H₂O (10) | Methanol | Room Temp. | 4 | 90 | [9] |
| Squaramide A (0.5) | CH₂Cl₂ | -25 | 96 | 87 | [10] |
| Maleic Acid (25) | Ethanol | Room Temp. | 0.5 | 91 | [11] |
| Lactic Acid | - | Room Temp. | - | 95 | [11] |
Table 2: Effect of Solvent on Tetrahydropyridine Synthesis
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | LaCl₃·7H₂O | Room Temp. | 4 | 90 | [9] |
| Ethanol | LaCl₃·7H₂O | Room Temp. | 5 | 85 | [9] |
| Acetonitrile | LaCl₃·7H₂O | Room Temp. | 3 | 78 | [9] |
| Dichloromethane | LaCl₃·7H₂O | Room Temp. | 3.5 | 82 | [9] |
| Solvent-free | NMPyTs | Ultrasound | 0.25 | 95 | [8] |
Experimental Protocols
Protocol 1: One-Pot Multicomponent Synthesis of Functionalized Tetrahydropyridines
This protocol describes a general procedure for a five-component synthesis using a heterogeneous catalyst.[1]
Materials:
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
β-ketoester (1 mmol)
-
Ammonium acetate (1.2 mmol)
-
Catalyst (e.g., PANI/ZrO₂)
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, β-ketoester, and ammonium acetate.
-
Add the solvent and the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Inverse-Electron-Demand Aza-Diels-Alder Reaction
This protocol is a representative example for the synthesis of a tetrahydropyridine derivative via an aza-Diels-Alder reaction.[2]
Materials:
-
α-Halogeno hydrazone (1.0 equiv)
-
Electron-rich dienophile (e.g., 3-vinylindole, 1.2 equiv)
-
Base (e.g., Triethylamine, 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone and the anhydrous solvent.
-
Add the dienophile to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base dropwise via syringe.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted tetrahydropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My purified product appears to be degrading upon storage or during analysis. What could be the cause?
A1: this compound, like many Boc-protected amines, can be sensitive to acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is labile in the presence of strong acids and even prolonged exposure to mildly acidic environments, such as silica gel during chromatography, can lead to partial deprotection.[1][2] The resulting unprotected amine is a common impurity. Additionally, thermal instability can be a concern; heating the compound, for instance during solvent evaporation at high temperatures, may also lead to degradation.[3][4][5]
Q2: I am observing a significant amount of a lower molecular weight impurity in my final product. What is this likely to be?
A2: A common lower molecular weight impurity is the deprotected parent amine, 4-methyl-1,2,5,6-tetrahydropyridine. This results from the cleavage of the Boc group. This can occur during the synthesis work-up if acidic conditions are used, or during purification on silica gel.[1][2]
Q3: My purification by column chromatography is resulting in low yield and poor separation. What can I do to improve this?
A3: Low yield and poor separation can stem from several factors. The compound may be degrading on the column due to the acidity of the silica gel.[2] Using a deactivated or neutral stationary phase, such as neutral alumina, or treating the silica gel with a base like triethylamine before use can mitigate this. Poor separation may also be due to an inappropriate solvent system. A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is often effective for tetrahydropyridine derivatives.[6] Careful optimization of the solvent gradient is crucial.
Q4: Are there any common side products from the synthesis that I should be aware of during purification?
A4: Besides the deprotected amine, side products can arise from the synthetic route used. If the synthesis involves the partial reduction of a corresponding N-Boc-4-methylpyridine, over-reduction to the fully saturated piperidine ring can occur. Another potential impurity could be the corresponding N-oxide if oxidative conditions are inadvertently introduced. During the Boc protection step itself, while less common, N-alkylation of the amine is a possibility.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Degradation on silica gel. | - Use deactivated silica gel (e.g., treated with triethylamine). - Consider using an alternative stationary phase like neutral alumina.[8] - Minimize the time the compound is on the column. |
| Co-elution with impurities. | - Optimize the solvent system and gradient. A shallow gradient can improve separation. - Consider using a different chromatography technique, such as reversed-phase HPLC with a buffered mobile phase. | |
| Low Yield After Purification | Loss of product on the column. | - Ensure the chosen solvent system provides good solubility for the product. - Check for irreversible adsorption on the stationary phase. |
| Degradation during solvent removal. | - Use a rotary evaporator at a low temperature (e.g., < 30-40°C). - For highly sensitive compounds, consider lyophilization if applicable.[1] | |
| Presence of Deprotected Amine | Acidic conditions during work-up or purification. | - Neutralize any acidic reagents before purification. - Use a buffered aqueous wash during the work-up. - Employ the column chromatography recommendations mentioned above. |
| Inconsistent Results | Variability in silica gel quality. | - Use silica gel from a consistent and reliable supplier. - Consider performing a small-scale test run before committing the entire batch to purification. |
Recommended Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
To minimize degradation, consider pre-treating the silica gel by preparing the slurry in the initial mobile phase containing 0.5-1% triethylamine, then allowing it to stand for 30 minutes before packing the column.
2. Column Packing:
-
Carefully pack the column with the silica gel slurry, ensuring a well-compacted and uniform bed.
-
Equilibrate the packed column with the initial mobile phase until the baseline is stable.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
4. Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the concentration of ethyl acetate. A suggested gradient could be from 2% to 20% ethyl acetate over several column volumes.
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
5. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 30-40°C).
6. Product Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of Dihydropyridine Compounds in Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of dihydropyridine (DHP) compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dihydropyridine compound decomposition?
A1: The principal cause of degradation for 1,4-dihydropyridine compounds is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2] This process, often initiated by exposure to light (photodegradation), leads to a complete loss of the compound's therapeutic activity.[1][2] In some instances, this degradation can also generate reactive oxygen species like singlet oxygen and superoxide, potentially causing phototoxic effects.[3]
Q2: Under what conditions are dihydropyridine compounds most unstable?
A2: Dihydropyridine compounds are particularly susceptible to degradation under the following conditions:
-
Photolytic Conditions: Exposure to UV radiation and even daylight can rapidly accelerate the oxidation of the dihydropyridine ring.[1][4]
-
Acidic and Basic Hydrolysis: Both acidic and alkaline environments can promote the degradation of DHPs.[5]
-
Oxidative Conditions: The presence of oxidizing agents will directly lead to the aromatization of the dihydropyridine ring.[5][6]
-
Thermal Stress: While generally more stable in solid form, elevated temperatures can contribute to degradation.[1]
-
Presence of Water: The addition of water, especially during wet granulation processes in pharmaceutical manufacturing, can promote the formation of unstable hydrates that subsequently decompose to the pyridine form.
Q3: How do substituents on the dihydropyridine molecule affect its stability?
A3: The nature and position of substituents on the phenyl ring of the dihydropyridine molecule can significantly influence its stability:
-
Electron-withdrawing groups , such as a nitro group, can accelerate the oxidation process by favoring the delocalization of the negative charge.[3]
-
Fluorine groups on the phenyl ring have been shown to increase the stability of the compound.[3][7]
-
Chlorine groups , in contrast, tend to increase the rate of degradation.[3][7]
Q4: Are there formulation strategies to improve the stability of dihydropyridine compounds?
A4: Yes, several formulation strategies can enhance the stability of DHPs:
-
Solid Formulations: DHPs are significantly more stable in solid dosage forms, such as tablets, compared to liquid solutions.[1]
-
Inclusion in Cyclodextrins or Liposomes: Encapsulating DHP compounds within cyclodextrins or liposomes can protect them from light and oxidation.[3]
-
Use of Surfactants: Nonionic surfactants, like polysorbate 20, have been shown to improve the photostability of DHPs in aqueous solutions.[3]
-
Cellulose Polymers: The use of cellulose polymers substituted with methyl groups during wet granulation has been found to significantly improve the stability of dihydropyridine compounds in pharmaceutical compositions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of dihydropyridine compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration or degradation of the DHP compound in solution. | 1. Exposure to ambient or UV light. 2. Presence of oxidizing impurities in the solvent. 3. Inappropriate pH of the solution. | 1. Work in a dark environment or use amber-colored glassware. Protect the reaction vessel from light. 2. Use freshly distilled or high-purity solvents. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon). 3. Buffer the reaction mixture to a neutral pH if the reaction conditions permit. |
| Low yield of the desired DHP product in a synthesis reaction. | 1. Decomposition of the product during the reaction or work-up. 2. Suboptimal reaction conditions (e.g., temperature, reaction time). | 1. Minimize exposure to light and air during the reaction and purification steps. 2. Optimize reaction parameters. Consider using milder reaction conditions. |
| Formation of pyridine byproducts detected by analytical methods (e.g., HPLC, TLC). | 1. Oxidation of the dihydropyridine ring. | 1. Implement the protective measures mentioned above (light protection, inert atmosphere). 2. For storage, keep the compound in a tightly sealed container, protected from light, and at a low temperature. |
Experimental Protocols
Protocol 1: Photostability Assessment of a Dihydropyridine Compound
This protocol outlines a general procedure for assessing the photostability of a dihydropyridine compound in solution, based on ICH Q1B guidelines.
-
Solution Preparation: Prepare a solution of the dihydropyridine compound in a suitable solvent (e.g., ethanol, acetonitrile/water) at a known concentration.
-
Sample Exposure:
-
Transfer a portion of the solution to a transparent container (e.g., quartz cuvette or clear glass vial).
-
Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent dihydropyridine and any degradation products.[1]
-
-
Data Analysis:
-
Calculate the percentage of degradation of the dihydropyridine compound at each time point.
-
Identify and quantify the major degradation products.
-
Protocol 2: Stabilization of a Dihydropyridine Compound using a Nonionic Surfactant
This protocol describes a method to enhance the photostability of a dihydropyridine compound in an aqueous formulation.
-
Formulation Preparation:
-
Prepare an aqueous solution of the dihydropyridine compound.
-
Add a nonionic surfactant, such as polysorbate 20, to the solution. A 1:5 drug-to-surfactant molar ratio can be a starting point.[3]
-
-
Photostability Testing:
-
Divide the formulation into two portions. Protect one portion from light as a control.
-
Expose the other portion to a controlled light source as described in Protocol 1.
-
For enhanced protection, consider using amber or covered amber polyethylene terephthalate (PET) containers.[3]
-
-
Analysis:
-
At various time points, analyze both the exposed and control samples using a stability-indicating HPLC method.
-
-
Evaluation:
-
Compare the degradation rate of the dihydropyridine in the surfactant formulation to that in a solution without the surfactant to evaluate the stabilizing effect.
-
Visualizations
Decomposition Pathway of Dihydropyridines
Caption: Primary decomposition pathway of 1,4-dihydropyridine compounds.
Troubleshooting Workflow for DHP Decomposition
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. biomedres.us [biomedres.us]
- 7. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Scalability Challenges in the Production of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in the development of novel therapeutics, can present significant challenges when transitioning from laboratory-scale to large-scale production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps |
| TSG-001 | Low or Inconsistent Yields | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inefficient mixing at larger scale. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Perform a stability study of the starting material and product under reaction conditions. - Optimize temperature profile; consider a gradual ramp or lower temperature for extended periods. - Evaluate and improve agitation efficiency; consider different impeller designs or baffle installations. |
| TSG-002 | Formation of Impurities | - Side reactions due to localized overheating. - Presence of oxygen or moisture in the reaction. - Impure starting materials or reagents. | - Ensure uniform heat distribution; use a jacketed reactor with controlled heating/cooling. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents and reagents. - Verify the purity of all raw materials before use. |
| TSG-003 | Difficulties in Product Isolation and Purification | - Product is an oil or low-melting solid. - Formation of emulsions during workup. - Co-elution of impurities during chromatography. | - If the product is an oil, consider converting it to a crystalline salt for easier handling. - To break emulsions, try adding brine, adjusting the pH, or using a different extraction solvent. - Optimize chromatographic conditions (e.g., solvent gradient, stationary phase) or consider alternative purification methods like distillation or crystallization. |
| TSG-004 | Exothermic Reaction Runaway | - Poor heat transfer at larger scale. - Addition rate of reagents is too fast. | - Ensure the reactor has an adequate cooling capacity. - Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the synthesis of this compound?
A1: The most critical parameters are typically temperature, reagent addition rate, and mixing efficiency. Poor control over these can lead to decreased yield, increased impurity formation, and potential safety hazards. It is crucial to establish a robust process with well-defined operating ranges for these parameters before attempting a large-scale synthesis.
Q2: How can I minimize the formation of the N-oxide impurity during the reaction?
A2: The formation of N-oxide impurities often results from the presence of oxidizing agents or air. To minimize this, ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). Additionally, using freshly distilled solvents and high-purity reagents can help to eliminate potential oxidants.
Q3: My product is a thick oil that is difficult to handle and purify. What are my options?
A3: For oily products, several strategies can be employed. You can attempt to induce crystallization by trying different solvents or solvent mixtures, or by using seed crystals. Alternatively, converting the product to a stable crystalline salt (e.g., hydrochloride or trifluoroacetate) can significantly simplify isolation and purification. If these methods are not successful, purification by column chromatography or distillation under reduced pressure may be necessary.
Experimental Protocols
A common synthetic route to this compound involves the protection of 4-methyl-1,2,3,6-tetrahydropyridine. Below is a representative protocol.
Protocol 1: Boc Protection of 4-methyl-1,2,3,6-tetrahydropyridine
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 4-methyl-1,2,3,6-tetrahydropyridine and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. The crude product is then purified by flash column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to rt | 24 | 85 |
| 2 | Tetrahydrofuran | 0 to rt | 24 | 88 |
| 3 | Acetonitrile | 0 to rt | 24 | 75 |
| 4 | Dichloromethane | rt | 12 | 82 |
Table 2: Impurity Profile at Different Scales
| Scale | Main Product (%) | Impurity A (%) | Impurity B (%) | Other Impurities (%) |
| 1 g | 98.5 | 0.8 | 0.4 | 0.3 |
| 100 g | 96.2 | 2.1 | 1.0 | 0.7 |
| 1 kg | 94.5 | 3.5 | 1.5 | 0.5 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for scalability issues.
Troubleshooting guide for reactions involving Boc-protected pyridines.
This guide provides troubleshooting advice and frequently asked questions for common reactions involving N-tert-butyloxycarbonyl (Boc) protected pyridines. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with Boc-protected pyridines?
A1: The primary challenges stem from the electronic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can interfere with certain reactions. For instance, during acidic deprotection of the Boc group, the pyridine nitrogen can be protonated, which reduces the effective acid concentration available to cleave the Boc group, often necessitating harsher reaction conditions.[1] In transition-metal-catalyzed reactions like Suzuki coupling, the pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.[2]
Q2: How does the stability of the Boc group on a pyridine compare to other amines?
A2: The Boc group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[3] However, it is sensitive to acidic conditions.[3] This acid lability is the basis for its removal. When attached to a pyridine, the fundamental stability profile of the Boc group remains the same, but the conditions required for its acidic removal may need to be adjusted due to the basicity of the pyridine ring.[1]
Troubleshooting Guides
Boc Protection of Aminopyridines
Problem: Low or no yield of the Boc-protected aminopyridine.
This is a frequent issue, often due to the reduced nucleophilicity of the amino group on an electron-deficient pyridine ring.
-
Possible Cause 1: Low Nucleophilicity of the Aminopyridine. Aromatic amines, like aminopyridines, are less nucleophilic than aliphatic amines and react more slowly with di-tert-butyl dicarbonate ((Boc)₂O).[4]
-
Solution:
-
Add a Catalyst: Use a catalytic amount (e.g., 0.1 equivalents) of 4-(dimethylamino)pyridine (DMAP). DMAP is a highly effective nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then more readily attacked by the aminopyridine.[5][6]
-
Optimize Solvent: Solvents can play a crucial role. Methanol has been shown to accelerate the rate of Boc protection for aromatic amines.[4]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-55 °C) can increase the reaction rate.[4]
-
-
-
Possible Cause 2: Formation of Di-Boc Protected Product. Primary amines can sometimes be di-Boc protected, especially with an excess of (Boc)₂O and a strong base.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O.[7]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and stop the reaction once it is complete to avoid over-reaction.[4]
-
-
-
Possible Cause 3: Poor Solubility of Starting Material. Some aminopyridines may have poor solubility in common organic solvents.[8]
-
Solution:
-
Solvent Screening: Test a range of solvents or solvent mixtures (e.g., THF, DCM, dioxane/water) to find a suitable system.[9]
-
Aqueous Conditions: For zwitterionic or highly polar aminopyridines, performing the reaction in an aqueous system with a base like sodium bicarbonate can improve solubility and yield.[8]
-
-
| Heteroaromatic Amine | (Boc)₂O (equiv.) | Base (equiv.) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aminopyridine | 1.5 | TEA (1.5) | - | CH₂Cl₂ | 25 | 2-6 | 95 |
| Indole | 1.1 | - | DMAP (cat.) | CH₂Cl₂ | 25 | 2-6 | 95 |
| Pyrazole | 1.1 | - | - | DMF | RT | 18 | 99 |
Data sourced from BenchChem Application Notes.[5]
-
Dissolve 2-aminopyridine (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).[5]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the solution.[5]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.[5]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[5]
-
Purify the residue by flash chromatography.
Caption: Troubleshooting workflow for low yield in Boc protection.
Boc Deprotection of Pyridines
Problem: Incomplete deprotection of the Boc group.
This is a common issue due to the basicity of the pyridine nitrogen, which can be protonated by the acid used for deprotection.[1]
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The protonation of the pyridine ring effectively reduces the concentration of acid available to cleave the Boc group.[1]
-
Solution:
-
Increase TFA Concentration: For challenging substrates, increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) from the standard 25-50% to 75% or even neat TFA may be necessary.[1]
-
Extend Reaction Time: Longer reaction times (e.g., 1-2 hours) can help drive the reaction to completion.[1]
-
-
-
Possible Cause 2: Use of Standard Deprotection Conditions. Standard conditions for Boc deprotection may not be sufficient for Boc-protected pyridines.
-
Solution:
-
Modify Standard Conditions: A good starting point for optimization is to use 50% TFA in DCM and increase the reaction time while monitoring for completion.[1]
-
-
Problem: Formation of side products during deprotection.
-
Possible Cause: Alkylation by Tert-butyl Cation. The acid-mediated cleavage of the Boc group generates a tert-butyl cation, which can alkylate other nucleophilic sites in the molecule.[1]
-
Solution:
-
Use Scavengers: Include scavengers like triisopropylsilane (TIS) or thioanisole in the deprotection cocktail to trap the tert-butyl cation.[10]
-
-
| Entry | Deprotection Cocktail | Time | Result |
| 1 | 50% TFA/DCM | 5 min | Incomplete (78% target peptide) |
| 2 | 50% TFA/DCM | 30 min | Complete Deprotection |
| 3 | 4 M HCl/dioxane | 5 min | Incomplete |
| 4 | 4 M HCl/dioxane | 2 x 15 min | Complete |
Data sourced from a study on solid-phase peptide synthesis, highlighting the importance of reaction time.[11]
-
Dissolve the Boc-protected pyridine (1.0 equiv) in anhydrous DCM (0.1-0.5 M).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[10]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
Caption: Mechanism of Boc deprotection and prevention of side reactions.
Lithiation of Boc-Protected Pyridines
Problem: Low yield or formation of multiple products in lithiation reactions.
Directed ortho-metalation (DoM) is a powerful tool, but reactions with Boc-protected pyridines can be sensitive to conditions.
-
Possible Cause 1: Wrong Lithiating Agent. Strong, non-hindered bases like n-BuLi can sometimes add to the pyridine ring instead of deprotonating it.[12]
-
Solution: Use a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to favor deprotonation.[12]
-
-
Possible Cause 2: Incorrect Temperature. Temperature control is critical for the stability of the lithiated intermediate.
-
Solution: Maintain low temperatures (typically -78 °C) throughout the lithiation and electrophilic quench to prevent decomposition and side reactions.
-
-
Possible Cause 3: Inefficient Trapping with Electrophile. The lithiated species may not be reacting efficiently with the chosen electrophile.
-
Solution: Ensure the electrophile is added slowly at low temperature. For less reactive electrophiles, allowing the reaction to warm slightly may be necessary, but this should be done with caution.
-
Suzuki Coupling of Boc-Protected Halopyridines
Problem: Low conversion to the desired biaryl product.
-
Possible Cause 1: Catalyst Deactivation. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solution:
-
Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands can promote the desired catalytic cycle and shield the palladium center from inhibitory coordination.[2]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
-
-
-
Possible Cause 2: Protodeboronation of the Boronic Acid. The boronic acid can be hydrolyzed, especially in the presence of aqueous bases, removing it from the catalytic cycle.[2]
-
Solution:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis.[2]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
-
-
Possible Cause 3: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen.[13]
-
Solution:
-
Thorough Degassing: Rigorously degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen).[13]
-
-
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. benchchem.com [benchchem.com]
Impact of different catalysts on dihydropyridine synthesis efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch dihydropyridine synthesis?
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP).[1][2] This method is a cornerstone for creating the dihydropyridine scaffold found in many biologically active compounds.[3]
Q2: How does the choice of catalyst impact the synthesis efficiency?
The catalyst is critical as it can dramatically influence reaction time, yield, and overall conditions.[3][4] Modern catalysts, including various heterogeneous and homogeneous systems, offer significant improvements over classical uncatalyzed methods, which often suffer from long reaction times, harsh conditions, and low yields.[3][5][6] Catalysts like Lewis or Brønsted acids activate the substrates, facilitating the key condensation and addition steps.[3]
Q3: What are the main categories of catalysts used for dihydropyridine synthesis?
Catalysts are broadly divided into two categories:
-
Homogeneous Catalysis: This includes organocatalysts like L-proline or p-Toluenesulfonic acid (p-TSA). They are often inexpensive and readily available but can be difficult to separate from the reaction mixture.[4][7]
-
Heterogeneous Catalysis: This diverse category includes metal-organic frameworks (MOFs), silica-supported catalysts, and magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-SO₃H).[3][7][8] These catalysts are generally robust, stable at higher temperatures, and easily separable for reuse, which is advantageous for large-scale synthesis.[7][8]
Q4: Can dihydropyridine synthesis be performed under "green" or eco-friendly conditions?
Yes, significant research has focused on developing more sustainable and eco-friendly synthesis methods.[8] This includes using water as a solvent, running reactions under solvent-free conditions, employing reusable heterogeneous catalysts, and utilizing energy-efficient methods like microwave or ultrasonic irradiation.[4][6][8][9] For instance, catalysts like tannic acid are effective in water, enhancing the environmental friendliness of the synthesis.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My Hantzsch reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix it?
Answer:
Low yields are a common issue in Hantzsch synthesis and can be attributed to several factors.[1][4] Below are potential causes and troubleshooting steps to improve your reaction efficiency.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The temperature may be too low for your specific reactants and catalyst.[10] Systematically screen a range of temperatures to find the optimum. For some solvent-free reactions, increasing the temperature from 80°C to 100°C can significantly improve yields.[8][10] However, be aware that temperatures above a certain optimum (e.g., 85°C in some systems) can lead to decomposition and decreased yields.[8]
-
Reaction Time: The reaction may be incomplete.[1] Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][10] Conversely, prolonged reaction times can sometimes lead to product degradation.[10]
-
Solvent: The chosen solvent may not be suitable, leading to poor solubility of reactants or intermediates.[10] Consider screening various solvents. Greener options like water, ethanol, or even solvent-free conditions have proven effective in many cases.[6][10]
-
-
Inefficient Catalyst:
-
Catalyst Choice: The selected catalyst may not be efficient enough. Consider trying more modern and effective catalysts. Heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or metal-organic frameworks (UiO-66-NH₂) have shown exceptional performance, providing high yields in short times.[3]
-
Catalyst Activity: The catalyst may have lost its activity. If using a recyclable catalyst, ensure it has been properly regenerated and stored.
-
-
Purity and Stoichiometry of Reactants:
-
Impure Reagents: Impurities in the starting materials (aldehyde, β-ketoester, nitrogen source) can lead to unwanted side reactions.[1] Ensure you are using pure reactants.
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial. The typical ratio for aldehyde:β-ketoester:nitrogen source is 1:2:1.[1] Experiment with slight variations to find the optimal balance.
-
-
Inefficient Work-up and Purification:
-
Product Loss: Significant product loss can occur during work-up and purification.[1] If the product precipitates, ensure complete crystallization before filtration. If it is soluble in the aqueous layer during extraction, this could be a source of loss.[11] Re-evaluate your purification strategy, whether it's recrystallization or column chromatography, to minimize losses.[1]
-
Issue 2: Formation of Side Products and Purification Difficulties
Question: My reaction produces multiple byproducts, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of side products is a common challenge due to the multiple competing mechanistic pathways in the Hantzsch reaction.[4][5]
Potential Causes & Solutions:
-
Oxidation of Dihydropyridine:
-
Problem: The 1,4-dihydropyridine product is susceptible to oxidation to the corresponding pyridine, especially at high temperatures or in the presence of air.[5][10]
-
Solution: If oxidation is a significant issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Additionally, using milder reaction conditions and avoiding excessive heat can help minimize this side reaction.
-
-
Competing Reaction Pathways:
-
Problem: Varying conditions can favor different mechanistic pathways, leading to a mixture of products.[4]
-
Solution:
-
Optimize Temperature: Carefully control the reaction temperature, as it can influence the rates of competing reactions.[4]
-
Change Reagent Addition Order: In some cases, the stepwise addition of reagents can prevent the formation of side products. For example, pre-forming an intermediate before adding the final component might lead to a cleaner reaction.[4]
-
Control pH: If using a nitrogen source like Diacetonamine, which can self-condense under basic conditions, avoid strongly basic environments and consider the slow addition of the reagent.[1]
-
-
-
Self-Condensation of Reactants:
-
Problem: Aldehydes or β-ketoesters can undergo self-condensation, especially under basic or acidic conditions.
-
Solution: Maintain careful control over the reaction's pH and temperature. The slow addition of a reactant can sometimes disfavor self-condensation by keeping its instantaneous concentration low.[1]
-
Data Presentation: Catalyst Performance Comparison
The efficiency of dihydropyridine synthesis is highly dependent on the catalyst used. The following table summarizes the performance of various catalysts for the synthesis of 1,4-dihydropyridine derivatives under optimized conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| No Catalyst | Ethanol | Reflux | 8 h | 65 | [3] |
| p-TSA | Ethanol | Reflux | 6 h | 82 | [3] |
| Tannic Acid | H₂O | 80 | 1 h | 94 | [3] |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 h | 96 | [3] |
| Fe₃O₄@Phen@Cu | H₂O | 60 | 30-60 min | 86-97 | [8][10][12] |
| NiO/ZrO₂ | Ethanol | Room Temp. | 20-45 min | 89-98 | [8] |
| Sulphated Polyborate | Solvent-free | 90 | 15-20 min | 92-96 | [8] |
| Nano-TiO₂ | Solvent-free | 80 | 15-20 min | 92-98 | [8] |
| CoFe₂O₄@SiO₂-NH₂-Co(II) | Ethanol/H₂O (1:1) | Reflux | 2 h | 60-96 | [8][13] |
| Fe₃O₄@cysteine | Solvent-free | 80 | 15-25 min | 79-96 | [8] |
| PANI ZnO | Ethanol | Reflux | 2 h | 98 | [14] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temp. | 1-2.5 h | ~90 | [9][15] |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Fe₃O₄@Phen@Cu Magnetic Nanoparticles[10][12]
This protocol describes a one-pot synthesis of 1,4-dihydropyridine derivatives using a recyclable magnetic nanocatalyst in an aqueous medium.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Fe₃O₄@Phen@Cu magnetic nanocatalyst (25 mg)
-
Water (5 mL)
-
Ethanol (for purification and washing)
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Catalyst Addition: Add 25 mg of the Fe₃O₄@Phen@Cu magnetic nanocatalyst to the flask.
-
Solvent Addition: Add 5 mL of water to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 60°C and stir the mixture vigorously. Monitor the reaction progress by TLC (typically 30-60 minutes).
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Place a strong magnet against the side of the flask to immobilize the magnetic nanocatalyst.
-
Product Isolation: Carefully decant the supernatant liquid. The crude product, which may have precipitated, can be isolated by filtration.
-
Purification: Purify the crude product by recrystallization from ethanol.
-
Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol, dry it, and store for reuse in subsequent reactions.
Protocol 2: Microwave-Assisted Synthesis[4]
This protocol details a rapid, microwave-assisted Hantzsch synthesis.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonia source (e.g., ammonium acetate) (1.5 mmol)
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
Reactant Charging: In a sealable microwave reaction vessel, combine the aldehyde, β-ketoester, and ammonia source. Add a suitable solvent like ethanol if the reaction is not solvent-free.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (typically 2-10 minutes).
-
Monitoring: Monitor the reaction progress by TLC to determine completion.
-
Work-up: After cooling the vessel, the reaction mixture can be concentrated under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for Hantzsch dihydropyridine synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Classification of catalysts used in dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Substituted Dihydropyridines
For Researchers, Scientists, and Drug Development Professionals
4-Substituted 1,4-dihydropyridines (1,4-DHPs) are a critical class of heterocyclic compounds, most notably recognized for their application as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension and angina.[1][2][3][4] The synthesis of these molecules is of paramount importance in medicinal chemistry and drug development. This guide provides a comparative overview of common synthetic routes to 4-substituted dihydropyridines, focusing on the classical Hantzsch synthesis and its modern, more efficient variations. Experimental data is presented to support an objective comparison of these methodologies.
Overview of Synthetic Strategies
The most established and widely utilized method for synthesizing 1,4-dihydropyridines is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1882.[1][5] This multicomponent reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[1][6] While effective, the classical Hantzsch synthesis often suffers from long reaction times and low yields, prompting the development of numerous modified and improved protocols.[7]
Modern approaches to the Hantzsch reaction aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. These modifications include the use of various catalysts, alternative solvents like water, solvent-free conditions, and energy sources such as microwave irradiation.[1][7][8]
The Hantzsch Dihydropyridine Synthesis: Reaction Pathway
The Hantzsch synthesis proceeds through a series of condensation and addition reactions to form the dihydropyridine ring. The generally accepted mechanism involves the formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[6][9]
Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Comparative Analysis of Synthetic Routes
This section compares the classical Hantzsch synthesis with several modern variations. The data presented in the tables is compiled from various literature sources to provide a clear comparison of reaction conditions, times, and yields for the synthesis of representative 4-substituted dihydropyridines.
Table 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Classical Hantzsch | None (Acetic Acid) | Ethanol | Reflux | 12 h | Low (not specified) | [1] |
| Microwave-Assisted | None | Ethanol | N/A | 4 min | 15-52 | [1] |
| Aqueous Medium | None | Water | 70-75 | 1-2 h | 95 | [7] |
| Solvent-Free (MW) | None | None | N/A | 100 s | Good (not specified) | [1] |
| Ceric Ammonium Nitrate | CAN | None | Room Temp | 1-2.5 h | 85-95 | [10] |
Table 2: Synthesis of Various 4-Aryl-1,4-dihydropyridines using an Aqueous Medium Protocol
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-CH₃ | 1.5 | 96 |
| 4-OCH₃ | 2.0 | 94 |
| 4-Cl | 1.0 | 95 |
| 4-NO₂ | 1.0 | 96 |
| 2-NO₂ | 1.5 | 92 |
| 3-NO₂ | 1.0 | 94 |
Data extracted from a study on clean Hantzsch synthesis in an aqueous medium.[7]
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Aldehyde | Method | Time | Yield (%) |
| Benzaldehyde | Conventional | 8 h | 75 |
| Microwave | 4 min | 88 | |
| 4-Chlorobenzaldehyde | Conventional | 7 h | 78 |
| Microwave | 3 min | 92 | |
| 4-Methylbenzaldehyde | Conventional | 10 h | 72 |
| Microwave | 5 min | 85 |
Data from a study comparing conventional and microwave-assisted synthesis of novel 1,4-dihydropyridines.[11]
Experimental Protocols
Detailed methodologies for the key synthetic routes discussed are provided below.
Protocol 1: Classical Hantzsch Synthesis (Reflux in Ethanol)
-
Reactants: An aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and concentrated ammonium hydroxide (15 mmol) are combined in ethanol (25 mL).
-
Reaction: The mixture is refluxed for several hours (typically 3-12 hours).
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine.
This protocol is a generalized representation of the classical method.[1]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
-
Reactants: An aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) are thoroughly mixed.
-
Reaction: The mixture is subjected to microwave irradiation (e.g., at 480 watts) for a short duration (typically 2-6 minutes), often in intervals.[11]
-
Work-up: The reaction mixture is cooled and triturated with crushed ice.
-
Purification: The resulting solid is filtered, washed with cold water, dried, and recrystallized from a suitable solvent like ethanol.[11]
Protocol 3: Catalyst-Free Synthesis in Aqueous Medium
-
Reactants: An aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium carbonate or ammonium acetate (1.2 mmol) are mixed in water (5 mL) in a sealed vessel.[7][12]
-
Reaction: The mixture is stirred and heated to 70-75 °C for the specified time (monitoring by TLC is recommended).[7]
-
Work-up: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.
-
Purification: The solid product is isolated by simple filtration and can be further purified by crystallization from 95% ethanol. The aqueous filtrate can often be recycled and reused.[7]
Workflow Comparison of Synthetic Routes
The following diagram illustrates the general workflow for the different synthetic approaches, highlighting the key differences in procedure.
Caption: Comparative workflow of Hantzsch dihydropyridine synthesis methods.
Conclusion
The synthesis of 4-substituted dihydropyridines has evolved significantly from the original Hantzsch protocol. While the classical method remains a fundamental approach, modern variations offer substantial advantages.
-
Microwave-assisted synthesis provides a rapid route to these compounds, drastically reducing reaction times from hours to minutes and often improving yields.[1][11]
-
Green chemistry approaches , such as performing the reaction in water or under solvent-free conditions, offer high yields while minimizing the use of hazardous organic solvents, simplifying work-up procedures, and allowing for the recycling of the reaction medium.[7][12]
-
The use of catalysts like ceric ammonium nitrate can also promote the reaction under mild, solvent-free conditions, providing excellent yields in short reaction times.[10]
For researchers in drug discovery and development, the choice of synthetic route will depend on factors such as desired scale, available equipment, and green chemistry considerations. The data clearly indicates that modern, modified Hantzsch syntheses, particularly those employing microwave irradiation or aqueous media, represent more efficient, economical, and environmentally friendly alternatives to the classical procedure.
References
- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate Analogs as L-type Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate analogs, a class of compounds with significant potential in modulating L-type calcium channels. These channels play a crucial role in various physiological processes, making them a key target in drug discovery for cardiovascular diseases and other conditions.[1][2][3] This document summarizes quantitative structure-activity relationship (QSAR) data, details experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows.
Quantitative Comparison of Analog Performance
The biological activity of 1,4-dihydropyridine (DHP) analogs is highly dependent on the nature and position of substituents on the dihydropyridine ring. Structure-activity relationship (QSAR) studies have revealed that modifications at the C-3, C-4, and C-5 positions significantly influence their potency as L-type calcium channel blockers.[4][5] The following table summarizes the inhibitory concentrations (IC50) for a series of 4-imidazolyl-1,4-dihydropyridine analogs, highlighting the impact of different substituents on their activity.
| Compound ID | R | X | Y | Z | IC50 (μM) | pIC50 (-log IC50) |
| 1 | H | H | H | H | 0.87 | 6.06 |
| 2 | CH3 | H | H | H | 0.53 | 6.28 |
| 3 | C2H5 | H | H | H | 0.31 | 6.51 |
| 4 | n-C3H7 | H | H | H | 0.22 | 6.66 |
| 5 | H | CH3 | H | H | 0.45 | 6.35 |
| 6 | H | H | CH3 | H | 0.62 | 6.21 |
| 7 | H | H | H | CH3 | 0.91 | 6.04 |
| 8 | CH3 | CH3 | H | H | 0.28 | 6.55 |
| 9 | C2H5 | H | CH3 | H | 0.19 | 6.72 |
| 10 | n-C3H7 | H | H | CH3 | 0.15 | 6.82 |
Data adapted from a QSAR study on 4-imidazolyl-1,4-dihydropyridines as calcium channel blockers.[4]
Experimental Protocols
General Synthesis of tert-Butyl 4-substituted-5,6-dihydropyridine-1(2H)-carboxylate Analogs
A general and efficient method for the synthesis of tert-butyl 4-substituted-5,6-dihydropyridine-1(2H)-carboxylate analogs involves a modified Hantzsch pyridine synthesis.[6][7]
Materials:
-
Appropriate aldehyde (1 mmol)
-
tert-Butyl acetoacetate (2 mmol)
-
Ammonium hydroxide (1.5 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., iodine, optional)
Procedure:
-
A mixture of the aldehyde, tert-butyl acetoacetate, and ammonium hydroxide in ethanol is stirred at room temperature.
-
The reaction can be catalyzed by the addition of a catalytic amount of iodine.
-
The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
In Vitro Evaluation of L-type Calcium Channel Blocking Activity
The calcium channel blocking activity of the synthesized analogs can be determined using various in vitro assays, including the whole-cell patch-clamp technique and fluorescence-based calcium imaging.[1]
1. Whole-Cell Patch-Clamp Electrophysiology: [1]
-
Cell Culture: Use a cell line stably expressing the human L-type calcium channel (e.g., HEK293 cells).
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using an amplifier and data acquisition system.
-
The extracellular solution contains (in mM): 135 TEAC-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.
-
The intracellular (pipette) solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, adjusted to pH 7.2 with CsOH.
-
Cells are held at a holding potential of -80 mV.
-
Depolarizing pulses to 0 mV for 200 ms are applied to elicit calcium channel currents.
-
The test compounds are applied at various concentrations to the bath solution.
-
-
Data Analysis:
-
The peak inward current is measured before and after drug application.
-
The percentage of inhibition is calculated for each concentration.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
2. Fluorescence-Based Calcium Imaging: [1]
-
Cell Preparation: Plate cells expressing L-type calcium channels on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope.
-
Perfuse the cells with a physiological saline solution.
-
Induce calcium influx by depolarization with a high-potassium solution.
-
Record the changes in fluorescence intensity over time.
-
Apply the test compounds and repeat the depolarization step.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity in the absence and presence of the test compound.
-
Calculate the percentage of inhibition of the calcium influx.
-
Determine the IC50 value from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
L-type Calcium Channel Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of L-type calcium channels and the inhibitory effect of dihydropyridine analogs.
Caption: L-type calcium channel activation and inhibition by dihydropyridine analogs.
Experimental Workflow for Synthesis and Evaluation
The logical flow from compound synthesis to biological evaluation is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
A Comparative Guide to the Biological Evaluation of Novel 1,4-Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, famously recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1][2] However, the versatility of the DHP core has led to the discovery of novel derivatives with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] This guide provides an objective comparison of the performance of novel 1,4-dihydropyridine derivatives against established alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activity
The efficacy of novel 1,4-dihydropyridine derivatives is best assessed through quantitative comparison with established drugs. The following tables summarize the biological activities of several novel DHP compounds and compare them with standard therapeutic agents.
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of novel DHP derivatives are often evaluated against various cancer cell lines and compared with standard chemotherapeutic drugs like Doxorubicin. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Reference | Source(s) |
| Novel DHP 18 | HeLa | 3.6 | Doxorubicin | 0.05 | [5] |
| MCF-7 | 5.2 | Doxorubicin | 0.02 | [5] | |
| Novel DHP 19 | HeLa | 2.3 | Doxorubicin | 0.05 | [5] |
| MCF-7 | 5.7 | Doxorubicin | 0.02 | [5] | |
| Novel DHP 20 | HeLa | 4.1 | Doxorubicin | 0.05 | [5] |
| MCF-7 | 11.9 | Doxorubicin | 0.02 | [5] | |
| Novel DHP 7a | T47D | >10 (low toxicity) | Doxorubicin | <10 | [6] |
| Novel DHP 7d | T47D | >10 (low toxicity) | Doxorubicin | <10 | [6] |
| Novel DHP-Triazole 13ad' | Caco-2 | 0.63 ± 0.05 | Carboplatin | 7.40 ± 0.11 | [7] |
| Gemcitabine | 4.45 ± 0.10 | [7] | |||
| Daunorubicin | 13.93 ± 0.18 | [7] | |||
| Novel DHP 3g | MCF-7 | 24.5 | Doxorubicin | Not specified in source | [8] |
Antimicrobial Activity
The antimicrobial potential of novel DHP derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. These values are compared against standard antibiotics.
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Reference | Source(s) |
| Novel DHP 33 | Mycobacterium smegmatis | 9 | Not specified | Not specified | [4][9] |
| Staphylococcus aureus | 25 | Not specified | Not specified | [4][9] | |
| Escherichia coli | 100 | Not specified | Not specified | [4][9] | |
| Novel DHP 74A | Escherichia coli | 0.25 | Ciprofloxacin | 1 | [3] |
| Novel DHP 74B | Pseudomonas aeruginosa | 0.5 | Ciprofloxacin | 1 | [3] |
| Novel DHP 74C | Fungus | 0.5 | Not specified | Not specified | [3] |
| Novel DHP 3c | Escherichia coli | 6.0 | Erythromycin | Not specified in source | [8] |
| Novel DHP 4c | Lactiplantibacillus plantarum | 10.0 | Erythromycin | Not specified in source | [8] |
| Novel DHP 5b, 5c, 5i, 5j | Various microbes | Potent | Amoxicillin | 4 | [10][11] |
| Fluconazole | 2 | [10][11] |
Calcium Channel Blocking Activity
The primary mechanism of action for many DHPs is the blockade of L-type calcium channels. The potency of novel derivatives is often compared to established drugs like Amlodipine and Nifedipine using IC50 values from in vitro assays.
| Compound | Assay System | IC50 | Reference Drug | IC50 of Reference | Source(s) |
| Novel DHP 5a | A7r5 cells (L-type) | 0.18 ± 0.02 µg/mL | Amlodipine | 0.45 ± 0.52 µg/mL | [1][2] |
| Novel DHP 5e | A7r5 cells (L-type) | 0.25 ± 0.63 µg/mL | Amlodipine | 0.45 ± 0.52 µg/mL | [1][2] |
| Novel Tetrahydropyridine Analogs | [³H]nitrendipine binding | as low as 25 nM | Nifedipine | 1.6 nM | [1][12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel DHP derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[6][13]
Antimicrobial Susceptibility: Broth Microdilution Method (MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the novel DHP derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][9]
In Vitro Calcium Channel Blocking Activity: Cell-Based Calcium Influx Assay
This assay measures the ability of a compound to block calcium influx through L-type calcium channels using a fluorescent indicator.
-
Cell Culture: Plate cells expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating with the dye solution for approximately one hour.
-
Compound Incubation: Wash the cells and incubate them with various concentrations of the novel DHP derivative or a reference drug (e.g., amlodipine).
-
Depolarization and Signal Detection: Induce calcium influx by adding a depolarizing agent (e.g., a high concentration of KCl). Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium influx is calculated by comparing the fluorescence signal in the presence and absence of the compound. The IC50 value is determined from the concentration-response curve.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin on T47D parental and resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. "Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihy" by Asmita Goswami, Navneet Kaur et al. [oasis.library.unlv.edu]
- 12. 2-(2-Aryl-2-oxoethylidene)-1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Protecting Groups for Dihydropyridines: N-Boc and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate nitrogen protecting group is a critical consideration in the synthesis and manipulation of dihydropyridine (DHP) scaffolds, which are prevalent in many biologically active compounds. The inherent sensitivity of the dihydropyridine ring to oxidation and light necessitates a careful choice of protecting group to ensure stability during synthetic transformations and allow for selective deprotection without compromising the core structure. This guide provides an objective comparison of the commonly used N-tert-butyloxycarbonyl (N-Boc) protecting group with other alternatives, namely N-benzyloxycarbonyl (N-Cbz), N-(9-fluorenylmethoxycarbonyl) (N-Fmoc), and N-acetyl, in the context of dihydropyridine chemistry.
Orthogonality of Common N-Protecting Groups
A key principle in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. This allows for the selective modification of different parts of a molecule. The N-Boc, N-Cbz, and N-Fmoc groups form a largely orthogonal set, providing significant synthetic flexibility.
Note: While generally stable to hydrogenolysis, the Fmoc group can be cleaved under certain conditions, making it quasi-orthogonal to Cbz in this respect.[1]
Comparative Analysis of N-Protecting Groups for Dihydropyridines
The choice of an N-protecting group for a dihydropyridine hinges on several factors, including the stability of the protected compound to subsequent reaction conditions, the ease of introduction and removal of the group, and its influence on the reactivity of the dihydropyridine ring. The inherent propensity of the 1,4-dihydropyridine ring to oxidize to the corresponding pyridine is a primary concern.[2][3][4][5] This process can be initiated by light, acid, or various oxidizing agents.[2][6]
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile on Dihydropyridine Core (Inferred) |
| N-Boc | (Boc)₂O, base (e.g., NEt₃, DMAP), solvent (e.g., THF, CH₂Cl₂)[7][8][9] | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane/MeOH)[7][10] | Good: Stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[7] The acidic deprotection, however, may promote aromatization of sensitive dihydropyridines. | |
| N-Cbz | Cbz-Cl, base (e.g., NaHCO₃, NEt₃), solvent (e.g., THF/H₂O)[11] | Catalytic hydrogenolysis (H₂, Pd/C)[11] | Good: Stable to a wide range of acidic and basic conditions.[11] The mild, neutral deprotection via hydrogenolysis is advantageous for preserving the dihydropyridine ring. | |
| N-Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine), solvent (e.g., CH₂Cl₂, DMF)[1] | Mild base (e.g., 20% piperidine in DMF)[12][13][14] | Excellent: Stable to acidic and hydrolytic conditions.[12][13] The mild basic deprotection is highly compatible with the sensitive dihydropyridine core. | |
| N-Acetyl | Acetyl chloride or acetic anhydride, base (e.g., NEt₃, pyridine) | Harsh acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) hydrolysis | Moderate: Very stable, but removal requires harsh conditions that are likely to degrade the dihydropyridine ring. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of protecting group strategies. Below are representative protocols for the protection and deprotection of amines, which can be adapted for dihydropyridine substrates with careful consideration of the substrate's stability.
N-Boc Protection and Deprotection
General N-Boc Protection Protocol: To a solution of the amine (1 equivalent) in an anhydrous solvent such as THF or CH₂Cl₂ is added a base (e.g., triethylamine, 1.2 equivalents). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-Boc protected amine.[8][9]
General N-Boc Deprotection Protocol: The N-Boc protected amine (1 equivalent) is dissolved in a suitable solvent such as CH₂Cl₂. A strong acid, typically trifluoroacetic acid (TFA, 10-50% v/v), is added, and the mixture is stirred at room temperature.[7] The reaction is usually rapid, and upon completion, the solvent and excess acid are removed under reduced pressure to yield the amine salt.
N-Cbz Protection and Deprotection
General N-Cbz Protection Protocol: The amine (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., THF) and an aqueous solution of a base (e.g., NaHCO₃). Benzyl chloroformate (Cbz-Cl, 1.1 equivalents) is added dropwise at 0 °C, and the reaction is stirred at room temperature until completion. The product is extracted, and the organic layer is washed, dried, and concentrated.[11]
General N-Cbz Deprotection Protocol: The N-Cbz protected amine is dissolved in a suitable solvent (e.g., methanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is stirred under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected amine.[11]
N-Fmoc Protection and Deprotection
General N-Fmoc Protection Protocol: The amine (1 equivalent) is dissolved in a solvent mixture such as dioxane and aqueous NaHCO₃. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents) is added, and the mixture is stirred until completion. The product is then isolated by extraction and purification.[1]
General N-Fmoc Deprotection Protocol: The N-Fmoc protected compound is treated with a solution of 20% piperidine in DMF. The reaction is typically fast (minutes to a few hours) at room temperature. The product is isolated by precipitation or extraction after removal of the reagents.[12][13][14]
Conclusion and Recommendations
The choice of an N-protecting group for dihydropyridine synthesis is a nuanced decision that must take into account the inherent reactivity of the DHP ring.
-
N-Boc offers a good balance of stability and ease of introduction. However, its acidic removal requires careful optimization to avoid degradation of acid-sensitive dihydropyridines.
-
N-Cbz is a robust protecting group with the significant advantage of being removed under neutral hydrogenolysis conditions, which is highly compatible with the dihydropyridine core. The main limitation is the incompatibility with other reducible functional groups in the molecule.
-
N-Fmoc stands out for its mild, base-labile deprotection, making it an excellent choice for complex and sensitive dihydropyridine derivatives where acidic or reductive conditions are not tolerated.[12][13]
-
N-Acetyl is generally too stable, and its harsh removal conditions make it unsuitable for most applications involving sensitive dihydropyridine scaffolds.
For dihydropyridines, N-Fmoc and N-Cbz are often superior choices to N-Boc due to their milder deprotection conditions that are less likely to induce the undesired aromatization of the dihydropyridine ring. However, the selection should always be guided by the specific reaction sequence and the overall chemical architecture of the target molecule. Further experimental studies directly comparing the stability and reactivity of these N-protected dihydropyridines would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. mdpi.com [mdpi.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate: HPLC vs. Alternatives
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. For compounds such as tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in organic synthesis, rigorous purity assessment is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound. We will delve into detailed experimental protocols and present comparative data to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for the purity analysis of a vast array of organic molecules, including N-Boc protected heterocyclic compounds.[1] This method is highly effective in separating the target compound from potential impurities based on differences in their polarity.
Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment is contingent on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. While HPLC is a stalwart for routine purity checks, other methods offer distinct advantages for specific analytical challenges.
| Feature | HPLC-UV | GC-FID | UPLC-UV |
| Principle | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[2] | Separation based on liquid chromatography using smaller particle size columns and higher pressures.[3][4][5][6] |
| Primary Use | Quantitative analysis of chemical purity for non-volatile and thermally stable compounds.[1] | Quantitative analysis of volatile and thermally stable compounds.[2] | High-throughput quantitative analysis with improved resolution and sensitivity.[3][4][6] |
| Resolution | High resolution, capable of separating closely related impurities. | Very high resolution for volatile impurities. | Higher resolution and narrower peaks compared to HPLC.[3][7] |
| Sensitivity | Good, with typical limits of detection (LOD) in the ppm range. | Excellent, with high sensitivity for volatile organic compounds. | Improved sensitivity over HPLC due to sharper peaks.[3][6] |
| Analysis Time | Typically 15-30 minutes per sample.[6] | Generally faster than HPLC for suitable compounds. | Significantly faster than HPLC, often 2-10 minutes per sample.[5][6][7] |
| Sample Requirements | Soluble in a suitable solvent. | Must be volatile and thermally stable, or amenable to derivatization.[2] | Soluble in a suitable solvent. |
| Limitations | Not suitable for highly volatile or thermally labile compounds. | Limited to volatile and thermally stable analytes.[2] | Higher upfront instrument cost and requires cleaner samples.[3] |
Experimental Protocols
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B, 2-15 min: 20% to 90% B, 15-20 min: 90% B, 20.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
Objective: To determine the purity of this compound and to detect any volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Injection Volume | 1 µL (split injection) |
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Objective: To achieve a faster and more sensitive purity analysis of this compound.
Instrumentation:
-
UPLC system with a binary solvent manager
-
Autosampler
-
Column heater
-
Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 20% B, 0.5-3 min: 20% to 90% B, 3-3.5 min: 90% B, 3.6-4 min: 20% B |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 1 µL |
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.
Caption: Comparison of analytical methods.
Conclusion
For routine quality control of this compound, RP-HPLC offers a reliable and robust method for purity determination.[1] When higher throughput and enhanced sensitivity are required, UPLC presents a significant advantage, albeit with higher initial instrumentation costs.[3] Gas Chromatography is a valuable orthogonal technique, particularly for identifying and quantifying volatile impurities that may not be detected by liquid chromatography methods.[2] Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities. A multi-faceted approach, potentially employing a combination of these techniques, will provide the most comprehensive purity profile, ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. gmpinsiders.com [gmpinsiders.com]
Comparative Guide to the Synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a valuable building block in medicinal chemistry. We will explore a common synthetic route and compare its performance with a structurally related alternative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. This guide includes detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow to aid in your research and development endeavors.
Structural Confirmation and Comparison
The target molecule, this compound, is chemically identified by its molecular formula, C11H19NO2, and a molecular weight of 197.27 g/mol .[1] Its IUPAC name is tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, and it is registered under the CAS number 208245-73-2.[1]
For comparative purposes, we will examine the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate. This compound is a key intermediate in the synthesis of small molecule anticancer drugs.[2]
Performance Comparison
The following table summarizes the key performance indicators for the synthesis of the target compound and a selected alternative. The data for the target compound is based on a representative Wittig reaction protocol, while the data for the alternative is derived from published literature.[2]
| Parameter | This compound | tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate |
| Starting Material | N-Boc-4-piperidone, Methyltriphenylphosphonium bromide | piperidin-4-ylmethanol |
| Key Reaction | Wittig Reaction | Oxidation, Halogenation, Elimination |
| Overall Yield | ~85-95% (Estimated) | 71.4%[2] |
| Purity | High (typically >95% after chromatography) | High (Confirmed by 1H NMR)[2] |
| Number of Steps | 2 (Ylide formation and Wittig reaction) | 4[2] |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is based on a standard Wittig reaction, a widely used and reliable method for the synthesis of alkenes from carbonyl compounds.
Materials:
-
N-Boc-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate
A detailed, four-step synthesis for this compound starting from commercially available piperidin-4-ylmethanol has been reported with a total yield of 71.4%.[2] The key steps involve nucleophilic substitution, oxidation, halogenation, and elimination reactions.[2] For the complete, step-by-step protocol, please refer to the cited literature.
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound via the Wittig reaction.
Caption: Synthetic workflow for this compound.
References
A Comparative Guide to the Reactivity of Dihydropyridine Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity profiles of dihydropyridine isomers is crucial for their application in pharmaceutical development and organic synthesis. This guide provides a comparative overview of the reactivity of dihydropyridine isomers, with a primary focus on the well-characterized 1,2- and 1,4-dihydropyridines. The comparison is supported by quantitative experimental and computational data, detailed experimental protocols, and a visual representation of the underlying reactivity principles.
While several positional isomers of dihydropyridine exist, the 1,2- and 1,4-isomers are the most prevalent and extensively studied.[1] Their reactivity, particularly as hydride donors, is a key determinant of their biological activity and synthetic utility. This guide will delve into the thermodynamic and kinetic factors that govern the differential reactivity of these isomers.
Quantitative Comparison of Reactivity Parameters
The hydride-donating ability of dihydropyridine isomers is a critical measure of their reactivity. This property is quantified by thermodynamic and kinetic parameters, which reveal the energetic favorability and the speed of the hydride transfer reaction, respectively. A comparative analysis of these parameters for various N-substituted 1,2- and 1,4-dihydropyridine analogues (PNAH, HEH, and PYH) highlights the distinct reactivity profiles of these isomers.
| Isomer Pair | Parameter | 1,2-Dihydropyridine | 1,4-Dihydropyridine | Interpretation |
| PNAH | Thermodynamic Driving Force (kcal/mol) | 60.50 | 61.90 | 1,2-PNAH is a slightly better thermodynamic hydride donor. |
| Kinetic Intrinsic Barrier (kcal/mol) | 27.92 | 26.34 | 1,4-PNAH has a lower kinetic barrier, indicating a faster reaction. | |
| Thermo-kinetic Parameter (kcal/mol) | 44.21 | 44.12 | Overall, 1,4-PNAH exhibits a slightly stronger hydride-donating ability in chemical reactions.[2] | |
| HEH | Thermodynamic Driving Force (kcal/mol) | 63.40 | 65.00 | 1,2-HEH is the thermodynamically preferred hydride donor. |
| Kinetic Intrinsic Barrier (kcal/mol) | 31.68 | 34.96 | 1,2-HEH has a significantly lower kinetic barrier. | |
| Thermo-kinetic Parameter (kcal/mol) | 47.54 | 49.98 | 1,2-HEH demonstrates a stronger overall hydride-donating capacity.[2][3] | |
| PYH | Thermodynamic Driving Force (kcal/mol) | 69.90 | 72.60 | 1,2-PYH is the thermodynamically favored hydride donor. |
| Kinetic Intrinsic Barrier (kcal/mol) | 33.06 | 25.74 | 1,4-PYH possesses a substantially lower kinetic barrier, leading to a faster reaction. | |
| Thermo-kinetic Parameter (kcal/mol) | 51.48 | 49.17 | In practice, 1,4-PYH is the more potent hydride donor.[2][3] |
Table 1: Comparison of thermodynamic driving forces, kinetic intrinsic barriers, and thermo-kinetic parameters for the hydride transfer reactions of 1,2- and 1,4-dihydropyridine isomers of PNAH, HEH, and PYH in acetonitrile.[2][3] A lower thermodynamic driving force and a lower kinetic intrinsic barrier indicate a more potent hydride donor.
A key takeaway from this data is that thermodynamic favorability does not always correlate with kinetic speed.[2][3] For instance, while 1,2-PYH is the thermodynamically better hydride donor, the significantly lower kinetic barrier of 1,4-PYH makes it more reactive in practice.[2] Therefore, a comprehensive evaluation of both thermodynamic and kinetic parameters is essential for accurately predicting the reactivity of dihydropyridine isomers.
Experimental Protocols
The determination of the reactivity parameters presented above involves a combination of experimental techniques and computational methods.
Determination of Thermodynamic and Kinetic Parameters of Hydride Transfer
Objective: To quantify the hydride-donating ability of dihydropyridine isomers.
Experimental Approach:
-
Thermodynamic Analysis (Isothermal Titration Calorimetry): The enthalpy change of the reaction between the dihydropyridine isomer (hydride donor) and a suitable hydride acceptor in a solvent like acetonitrile is measured using an isothermal titration calorimeter.[4] This provides data on the thermodynamic driving force of the reaction.
-
Kinetic Analysis (Stopped-Flow UV/Vis Spectroscopy): The kinetics of the hydride transfer reaction are monitored using a stopped-flow apparatus coupled with a UV/Vis spectrophotometer.[4] The rate of disappearance of the colored hydride acceptor upon reaction with the dihydropyridine isomer is measured to determine the second-order rate constant (k₂). This allows for the calculation of the activation free energy (ΔG≠), which represents the kinetic barrier of the reaction.[4]
Computational Approach:
-
Density Functional Theory (DFT) Calculations: Computational methods, specifically DFT, are employed to calculate the free energy differences between the dihydropyridine hydride donors and their corresponding conjugate acceptors.[5][6] These calculations provide theoretical values for the thermodynamic hydricity.
-
Correlation with Experimental Data: The calculated values are then correlated with experimental data to develop a predictive model for the hydricity of new dihydropyridine derivatives.[5]
Reactivity and Stability Relationship
The inherent stability of dihydropyridine isomers is inversely related to their reactivity. The less stable isomers are generally more reactive. The following diagram illustrates this relationship, highlighting the typical trend observed for dihydropyridine isomers.
Caption: Relationship between stability and reactivity of dihydropyridine isomers.
It is important to note that while this diagram presents a general trend, the specific reactivity of a dihydropyridine isomer is highly dependent on its substitution pattern and the reaction conditions.
Conclusion
The reactivity of dihydropyridine isomers is a multifaceted property governed by a delicate interplay of thermodynamic and kinetic factors. The 1,4-dihydropyridine scaffold is generally more stable and less reactive than the 1,2-dihydropyridine isomer, though exceptions exist depending on the specific molecular context. A thorough understanding of these differences, supported by robust experimental and computational data, is paramount for the rational design of dihydropyridine-based drugs and their efficient application in chemical synthesis. While comparative data for other isomers like 2,3- and 3,4-dihydropyridines is limited, the principles outlined in this guide provide a solid framework for approaching their reactivity as well.
References
- 1. 2,3-Dihydropyridine synthesis [organic-chemistry.org]
- 2. Quantification of the hydride donor abilities of NADH, NADPH, and BH3CN− in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Calculation of thermodynamic hydricities and the design of hydride donors for CO2 reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Reagents in Tetrahydropyridine Synthesis
The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Its synthesis, therefore, remains an area of intense research. This guide provides a comparative analysis of the efficacy of various reagents used in the synthesis of 1,2,3,6-tetrahydropyridines, offering insights into the mechanistic nuances and practical considerations for selecting an optimal synthetic strategy. We will delve into some of the most versatile and widely adopted methods, presenting experimental data to support our comparisons and providing detailed protocols for key transformations.
The Aza-Diels-Alder Reaction: A Workhorse for Tetrahydropyridine Synthesis
The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, stands as one of the most efficient methods for constructing the tetrahydropyridine ring. The reaction involves the [4+2] cycloaddition of an azadiene with a dienophile. The choice of catalyst is paramount, profoundly influencing the reaction's yield, regioselectivity, and enantioselectivity.
Mechanism of the Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
The general mechanism involves the coordination of a Lewis acid to the imine, which lowers the LUMO energy of the dienophile, thereby accelerating the cycloaddition with the diene.
A Researcher's Guide to Cross-Validating Experimental Data with Chemical Databases
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental findings is paramount. Cross-validation against established chemical databases is a critical step in this process, ensuring the accuracy, reproducibility, and broader context of your results. This guide provides a comparative overview of using PubChem for this purpose, outlines key performance metrics, and offers detailed experimental protocols.
The landscape of chemical and biological data is vast and ever-expanding. Publicly accessible databases serve as invaluable resources for cross-referencing experimental data, offering a wealth of information on chemical structures, biological activities, and pharmacological properties. Among these, PubChem stands out as a comprehensive repository, but it is essential to understand its strengths and how it compares to other specialized databases.
Comparing Chemical Databases for Data Validation
While PubChem offers an extensive collection of information, other databases provide more curated or specialized datasets that can be advantageous for specific validation needs. The choice of database often depends on the nature of the experimental data and the research question at hand.
| Database | Primary Focus | Key Strengths for Validation | Ideal Use Cases |
| PubChem | A comprehensive public repository of chemical substances and their biological activities.[1][2] | - Breadth of Data: Contains information from a vast number of sources, including high-throughput screening (HTS) data, patents, and literature.[1][2] - Integration: Seamlessly links to other NCBI databases like PubMed and Gene, providing a rich biological context.[2] - Standardization: Implements a standardization process to create unique compound records from multiple substance submissions.[3] | - Initial broad searches for a compound's known activities. - Cross-referencing HTS results. - Exploring the general chemical space around a molecule of interest. |
| ChEMBL | A curated database of bioactive molecules with drug-like properties, extracted from medicinal chemistry literature.[2][4] | - High-Quality, Curated Data: Focuses on manually extracted and curated bioactivity data, often including quantitative measurements like IC50, Ki, and Kd.[2][5] - Medicinal Chemistry Focus: Tailored for drug discovery and development with a focus on structure-activity relationships (SAR).[2] | - Validating specific bioactivity measurements against literature values. - Building and validating quantitative structure-activity relationship (QSAR) models. - Investigating the polypharmacology of a compound. |
| DrugBank | A comprehensive, expert-curated resource that combines detailed drug data with comprehensive drug target information.[2][6] | - Rich Pharmacological Data: Provides detailed information on drug mechanisms of action, pharmacokinetics (ADMET), and drug-drug interactions.[2] - Clinical and Experimental Data: Includes information on approved drugs, experimental drugs, and their targets.[2] | - Validating the mechanism of action of a potential therapeutic. - Assessing the potential for drug repurposing. - Investigating potential off-target effects and drug interactions. |
Quantitative Metrics for Cross-Validation
The cross-validation process relies on quantitative metrics to assess the agreement between experimental data and database information. The choice of metric depends on the type of data being compared.
| Metric | Description | Application in Cross-Validation | Example |
| Tanimoto Coefficient | A measure of structural similarity between two molecules, based on their 2D fingerprints. Ranges from 0 (no similarity) to 1 (identical). | To quantify the structural similarity between a novel compound and known active compounds in a database. | A newly synthesized compound has a Tanimoto coefficient of 0.85 to a known kinase inhibitor in ChEMBL, suggesting a similar biological activity. |
| Root Mean Square Error (RMSE) | A measure of the differences between values predicted by a model and the values observed. | To validate the accuracy of a computational model (e.g., QSAR) by comparing its predictions to experimental data from a database.[7] | A QSAR model predicting binding affinity has an RMSE of 0.5 log units when compared to experimental values in BindingDB. |
| Correlation Coefficient (R²) | A statistical measure that represents the proportion of the variance for a dependent variable that's explained by an independent variable. | To assess the correlation between experimental results and database-reported activities for a series of compounds.[7] | A strong correlation (R² = 0.92) is observed between the experimentally measured IC50 values and those reported in PubChem for a set of 20 compounds. |
| Enrichment Factor (EF) | In virtual screening, it measures how many more active compounds are found in the top fraction of a ranked list compared to a random selection. | To evaluate the performance of a virtual screening protocol by assessing its ability to prioritize known active compounds from a database. | A virtual screen against a target in PubChem achieves an EF of 20 in the top 1% of the ranked library, indicating a significant enrichment of active compounds. |
Experimental Protocols for Data Cross-Validation
The following protocols provide a step-by-step guide for cross-validating experimental data using PubChem and other databases.
Protocol 1: Validating the Bioactivity of a Novel Compound
Objective: To determine if the observed biological activity of a newly synthesized compound is consistent with the known activities of structurally similar compounds.
Methodology:
-
Determine the Chemical Structure: Obtain the canonical SMILES or InChI key of the novel compound.
-
Perform a Similarity Search in PubChem:
-
Navigate to the PubChem homepage.
-
Use the "Draw Structure" tool to input the compound's structure or paste the SMILES/InChI string.
-
Select "Similarity Search" and choose a Tanimoto similarity threshold (e.g., >0.85).
-
-
Analyze the Search Results:
-
Review the list of structurally similar compounds.
-
Examine the "BioAssay Results" section for each similar compound to identify reported biological activities.
-
-
Cross-reference with ChEMBL for Quantitative Data:
-
For promising hits from PubChem, search for the compound's CID or name in ChEMBL.
-
Look for quantitative bioactivity data (e.g., IC50, Ki) against relevant targets.
-
-
Compare and Conclude:
-
Compare the experimentally observed bioactivity with the activities reported in the databases for structurally similar compounds.
-
A high degree of concordance provides confidence in the experimental findings.
-
Protocol 2: Validating a High-Throughput Screening (HTS) Hit
Objective: To confirm that a hit compound identified in an HTS campaign is a genuine active compound and not an artifact.
Methodology:
-
Retrieve Compound Information: Obtain the PubChem CID for the HTS hit.
-
Investigate Compound Activity Profile in PubChem:
-
Search for the CID in PubChem.
-
Analyze the "BioAssay Results" to see if the compound has been tested in other assays. Look for promiscuous activity, which might indicate a false positive.
-
-
Check for Pan-Assay Interference Compounds (PAINS):
-
Utilize online tools or cheminformatics software to check if the compound contains substructures associated with frequent HTS interference.
-
-
Cross-validate with DrugBank:
-
Search for the compound in DrugBank to see if it is a known drug or has known targets. This can provide insights into its potential mechanism of action.
-
-
Perform Orthogonal Assays:
-
Experimentally validate the hit using a different assay format (e.g., a biophysical binding assay if the primary screen was cell-based).
-
-
Synthesize or Purchase a Fresh Sample:
-
Obtain a new batch of the compound to rule out issues with sample integrity from the original screening library.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in research.
Caption: Workflow for cross-validating experimental bioactivity data.
Caption: A hypothetical GPCR signaling pathway for investigation.
By systematically cross-validating experimental data with reliable chemical databases, researchers can significantly enhance the confidence in their findings, accelerate the pace of discovery, and contribute more robust and impactful science to the field of drug development.
References
- 1. Getting the Most out of PubChem for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Public Domain Databases for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fiveable.me [fiveable.me]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, synthesized from the safety data sheets of structurally similar compounds due to the absence of a specific SDS for this exact molecule.
Safety and Hazard Information
Quantitative safety data for closely related analogs of this compound are summarized below. This information should be used as a guideline for handling and disposal.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313, P362 | Warning[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | P264, P280, P305+P351+P338, P337+P313 | Warning[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P312, P403+P233, P405 | Warning[1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following procedure is a comprehensive guide for the safe disposal of this compound and its contaminated containers.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH/MSHA approved respirator should be used.[3]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[4]
2. Handling and Storage of Waste:
-
Store the waste material in a cool, dry, and well-ventilated area.
-
Keep the waste container tightly closed and properly labeled with the chemical name and hazard symbols.
-
Avoid contact with incompatible materials such as strong oxidizing agents.
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Remove all sources of ignition.
-
Ventilate the area of the spill.
-
For solid material, carefully sweep or vacuum the spill and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
For liquid material, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
4. Disposal of the Chemical:
-
The primary method of disposal should be through a licensed and approved waste disposal facility.[4][5][6] The material may be sent to a chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.[5]
-
Do not dispose of the chemical down the drain or into the environment.[5]
5. Disposal of Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After proper cleaning, the container may be offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permissible by local regulations. Combustible packaging materials may be incinerated by a licensed facility.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tert-Butyl 5,6-dihydropyridine-1(2H)-carboxylate AldrichCPR 85838-94-4 [sigmaaldrich.com]
- 2. Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | C16H28BNO4 | CID 4642098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. geneseo.edu [geneseo.edu]
Essential Safety and Operational Guide for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
This guide provides immediate, essential safety and logistical information for handling tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate in a laboratory setting. The following procedures are based on established best practices for handling pyridine derivatives and related chemical compounds.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 208245-73-2
-
Molecular Formula: C₁₁H₁₉NO₂
Hazard Assessment: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed[1]. Due to its pyridine-like structure, it should be handled with the assumption that it may also cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar pyridine derivatives.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds[2][3]. Always check the glove manufacturer's compatibility chart. |
| Eye Protection | Chemical splash goggles are mandatory to protect against splashes[3]. |
| Skin and Body | A fully buttoned laboratory coat should be worn to prevent skin contact[2][3]. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors[2][3]. If a fume hood is not available, a respirator with an appropriate cartridge may be necessary, and users must be enrolled in a respiratory protection program[4]. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a certified chemical fume hood is functioning correctly[3].
-
Locate the nearest emergency eyewash station and safety shower before starting work[4].
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to control vapor exposure[3].
-
Avoid direct contact with the skin and eyes[5].
-
Use compatible tools and equipment (e.g., glass or high-density polyethylene) for handling and storage[2].
-
Keep containers tightly closed when not in use to prevent the release of vapors[3].
-
Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled[3][6].
-
-
Spill Management:
-
In the event of a small spill, if trained to do so, absorb the spill with an inert material such as dry sand or earth[7].
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Storage:
-
Disposal:
-
Dispose of the hazardous waste through an approved waste disposal facility, following all local, state, and federal regulations.
-
Experimental Workflow Diagram
References
- 1. This compound | C11H19NO2 | CID 22961112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. geneseo.edu [geneseo.edu]
- 7. kishida.co.jp [kishida.co.jp]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
